(Rac)-BAY-985
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[4-[(1R)-1-[2-[[6-[6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]ethyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F3N9O/c1-17(38-8-10-39(11-9-38)25(40)15-27(28,29)30)18-6-7-31-23(13-18)36-26-34-20-5-4-19(12-22(20)35-26)21-14-24(37(2)3)33-16-32-21/h4-7,12-14,16-17H,8-11,15H2,1-3H3,(H2,31,34,35,36)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRJHVDNTDBTOZ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F3N9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-BAY-985: A Technical Guide to its Mechanism of Action
(Rac)-BAY-985 is a potent, orally active, and selective ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[1][2][3] This document provides an in-depth overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of TBK1 and IKKε.[1][2] These two kinases are key regulators in innate immune signaling pathways.[3] By blocking their function, this compound effectively inhibits the downstream phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1][3][4][5] The inhibition of IRF3 phosphorylation prevents its dimerization and nuclear translocation, ultimately leading to a reduction in the transcription of type I interferons and other inflammatory genes.[5] This mechanism underlies the compound's potential therapeutic applications in inflammatory diseases and certain cancers.
Quantitative Biological Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Potency
| Target | IC50 (nM) | Assay Conditions |
| TBK1 | 1.5 | Not specified |
| TBK1 | 2 | Low ATP concentration |
| TBK1 | 30 | High ATP concentration |
| IKKε | 2 | Not specified |
Data sourced from multiple references.[1][2][6][7][8]
Table 2: Off-Target Kinase Inhibitory Potency
| Off-Target | IC50 (nM) |
| FLT3 | 123 |
| RSK4 | 276 |
| DRAK1 | 311 |
| ULK1 | 7930 |
Data sourced from multiple references.[1][4][9]
Table 3: Cellular Activity
| Assay | Cell Line | IC50 (nM) |
| pIRF3 Inhibition | MDA-MB-231 | 74 |
| Anti-proliferation | SK-MEL-2 | 900 |
| Anti-proliferation | ACHN | 7260 |
Data sourced from multiple references.[1][2][4][9]
Table 4: In Vivo Pharmacokinetics (Rat)
| Parameter | Value | Unit |
| Clearance (CLb) | 4.0 | L/h/kg |
| Volume of Distribution (Vss) | 2.9 | L/kg |
| Terminal Half-life (t1/2) | 0.79 | h |
Data sourced from a single reference.[5]
Signaling Pathway Inhibition
This compound targets the TBK1/IKKε complex, a critical node in intracellular signaling pathways that respond to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The diagram below illustrates the canonical pathway inhibited by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation of results and for designing further studies. The following sections provide an overview of the protocols used to characterize this compound.
TR-FRET-Based Kinase Activity Inhibition Assay
This assay is employed to determine the in vitro potency of this compound against purified kinases.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the inhibition of kinase activity by quantifying the phosphorylation of a biotinylated peptide substrate by the recombinant human enzyme.
-
Methodology:
-
Recombinant human kinases (TBK1, IKKε, and off-target kinases) are incubated with a biotinylated peptide substrate and ATP.
-
This compound is added in a dose-response manner.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
A europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) are added.
-
If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
-
The signal is measured using a suitable plate reader, and IC50 values are calculated from the dose-response curves.
-
Cell Proliferation Assay (CellTiter-Glo®)
This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Methodology:
-
Cancer cell lines (e.g., SK-MEL-2, ACHN) are seeded in 384-well microtiter plates at a specific density (e.g., 800 cells/well for SK-MEL-2, 300 cells/well for ACHN) and allowed to adhere overnight.[2]
-
This compound is added to the cells at various concentrations.[2]
-
The plates are incubated for a specified period (e.g., 96 hours).[2]
-
CellTiter-Glo® reagent is added to each well, leading to cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[2]
-
Luminescence is measured using a plate reader.[2]
-
IC50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration.
-
pIRF3 Cell-Based Mechanistic Assay
This assay quantifies the ability of this compound to inhibit the phosphorylation of its direct downstream target, IRF3, in a cellular context.
-
Principle: This assay measures the level of phosphorylated IRF3 in cells following stimulation of an innate immune pathway.
-
Methodology:
-
MDA-MB-231 cells, engineered to express a reporter construct, are treated with varying concentrations of this compound.[4][9]
-
The cells are then stimulated to activate the TBK1/IKKε pathway (e.g., with a PAMP or DAMP).
-
After a defined incubation period, the cells are lysed.
-
The amount of phosphorylated IRF3 in the cell lysates is quantified, typically using an immunoassay format such as ELISA or a TR-FRET-based method.
-
The IC50 value is calculated based on the reduction of the pIRF3 signal in the presence of the inhibitor.
-
Summary
This compound is a well-characterized dual inhibitor of TBK1 and IKKε. Its mechanism of action, centered on the inhibition of IRF3 phosphorylation, is supported by robust in vitro and cellular data. The provided quantitative data and experimental outlines offer a solid foundation for researchers interested in utilizing this compound as a chemical probe to investigate the roles of TBK1 and IKKε in health and disease, or for those in the early stages of related drug discovery programs. While the compound has shown anti-proliferative effects in certain cancer cell lines, its in vivo anti-tumor efficacy appears to be limited, which may be attributed to its pharmacokinetic properties.[1][5] Further research may focus on optimizing the in vivo characteristics of this class of inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
The Discovery of (Rac)-BAY-985: A Technical Guide to a Potent and Selective TBK1/IKKε Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and preclinical characterization of (Rac)-BAY-985, a potent and highly selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). The information presented herein is compiled from publicly available research, offering a comprehensive resource for understanding the compound's biochemical and cellular activity, experimental validation, and its potential as a chemical probe for studying inflammatory and oncogenic signaling pathways.
Introduction
TANK-binding kinase 1 (TBK1) and its homolog IκB kinase ε (IKKε) are non-canonical IκB kinases that play a crucial role in the innate immune response, particularly in the signaling pathways activated by pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3] Dysregulation of the TBK1/IKKε signaling axis has been implicated in various inflammatory diseases and cancers, making these kinases attractive targets for therapeutic intervention. This compound emerged from a benzimidazole chemical series and was identified as a highly potent and selective inhibitor of both TBK1 and IKKε.[2] This guide details the key quantitative data, experimental methodologies, and relevant signaling pathways associated with the discovery of this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 (nM) | Assay Conditions |
| TBK1 | 2 | Low ATP |
| TBK1 | 30 | High ATP |
| IKKε | 2 | |
| pIRF3 (cellular) | 74 |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) | Relevant Mutations |
| SK-MEL-2 | 900 | NRAS, TP53 |
| ACHN | 7260 | CDKN2A |
Table 3: Off-Target Kinase Inhibition of this compound
| Kinase | IC50 (nM) |
| FLT3 | 123 |
| RSK4 | 276 |
| DRAK1 | 311 |
| ULK1 | 7930 |
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units |
| Clearance (CLb) | 4.0 | L/h/kg |
| Volume of distribution (Vss) | 2.9 | L/kg |
| Terminal half-life (t1/2) | 0.79 | h |
| Oral bioavailability | 11 | % |
Signaling Pathways and Experimental Workflows
Visual representations of the TBK1/IKKε signaling pathway and the general workflow for kinase inhibitor discovery are provided below to facilitate a deeper understanding of the biological context and the drug discovery process.
Experimental Protocols
Detailed methodologies for the key experiments cited in the discovery of this compound are provided below. These protocols are based on standard laboratory procedures and information from the primary literature.
TR-FRET Kinase Assay for TBK1 and IKKε
This assay measures the ability of a compound to inhibit the kinase activity of TBK1 or IKKε in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Materials:
-
Recombinant human TBK1 or IKKε enzyme
-
Biotinylated peptide substrate
-
ATP
-
TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-conjugated acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound or other test compounds
-
384-well low-volume plates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant kinase, and biotinylated peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding ATP. For low and high ATP conditions, the concentration of ATP is adjusted accordingly.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-acceptor) and incubate to allow for binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).
-
Calculate the ratio of the acceptor to donor emission and determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Cellular pIRF3 Phosphorylation Assay
This assay quantifies the inhibition of TBK1/IKKε-mediated phosphorylation of IRF3 in a cellular context.
-
Materials:
-
MDA-MB-231 mIRF3 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Stimulant to activate the TBK1/IKKε pathway (e.g., poly(I:C), cGAMP)
-
This compound or other test compounds
-
Lysis buffer
-
Antibodies: anti-phospho-IRF3 (Ser396) and total IRF3
-
Detection method (e.g., ELISA, Western blot, or a high-content imaging system)
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for a specified duration.
-
Stimulate the cells with a TBK1/IKKε pathway agonist for an appropriate time to induce IRF3 phosphorylation.
-
Lyse the cells and collect the lysates.
-
Quantify the levels of phosphorylated IRF3 and total IRF3 using the chosen detection method.
-
Normalize the phosphorylated IRF3 signal to the total IRF3 signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Cell Proliferation Assay
This assay assesses the anti-proliferative effect of the test compound on cancer cell lines.
-
Materials:
-
SK-MEL-2 or ACHN cells
-
Cell culture medium and supplements
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (or similar)
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
Luminometer
-
-
Procedure:
-
Seed cells at a predetermined density in opaque-walled 96- or 384-well plates.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 values by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
-
Human Melanoma Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of the test compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., NMRI nude mice)
-
SK-MEL-2 human melanoma cells
-
Matrigel (or other suitable extracellular matrix)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of SK-MEL-2 cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 200 mg/kg) and vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule.[2]
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Evaluate the anti-tumor efficacy based on tumor growth inhibition (TGI) or the ratio of the mean tumor weight of the treated group to the control group (T/C).
-
Conclusion
This compound is a valuable chemical probe for elucidating the roles of TBK1 and IKKε in health and disease. Its high potency and selectivity, as demonstrated by the comprehensive data presented in this guide, make it a suitable tool for in vitro and in vivo studies. The detailed experimental protocols provided herein offer a foundation for researchers to replicate and build upon the initial findings in the discovery of this important TBK1/IKKε inhibitor. While this compound showed limited in vivo anti-tumor efficacy in the SK-MEL-2 xenograft model, its utility as a research tool remains significant for further exploration of the TBK1/IKKε signaling pathway.[2]
References
(Rac)-BAY-985: A Technical Guide for Researchers
(Rac)-BAY-985 is a potent, selective, and ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) and its homolog I-kappa-B kinase epsilon (IKKε).[1][2][3] This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals, summarizing its mechanism of action, biochemical and cellular activities, and providing detailed experimental protocols for its use in research.
Core Mechanism of Action
This compound exerts its effects by directly binding to the ATP-binding pocket of TBK1 and IKKε, thereby preventing the phosphorylation of their downstream substrates.[1][2] A primary and well-characterized downstream effector of TBK1/IKKε is the interferon regulatory factor 3 (IRF3).[2][4][5] Inhibition of TBK1/IKKε by this compound blocks the phosphorylation of IRF3, preventing its dimerization and translocation to the nucleus, which in turn inhibits the transcription of type I interferons and other inflammatory genes.[2][4][5]
Signaling Pathway
The signaling pathway involving TBK1/IKKε is central to the innate immune response. Upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), a signaling cascade is initiated that leads to the activation of TBK1 and IKKε. These kinases then phosphorylate IRF3, leading to the production of type I interferons. This pathway is a critical component of antiviral defense and also plays a role in inflammation and oncology.
Quantitative Data
This compound has been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Conditions |
| TBK1 | 1.5 - 2 | Low ATP concentration[1][2][3] |
| TBK1 | 30 | High ATP concentration[3] |
| IKKε | 2 | |
| FLT3 | 123 | [6] |
| RSK4 | 276 | |
| DRAK1 | 311 | |
| ULK1 | 7930 |
Table 2: Cellular Activity
| Assay | Cell Line | IC50 (nM) |
| IRF3 Phosphorylation | MDA-MB-231 | 74[7] |
| Antiproliferative | SK-MEL-2 (Melanoma) | 900[7][8] |
| Antiproliferative | ACHN (Renal) | 7260[7] |
Table 3: In Vivo Pharmacokinetics in Rats
| Parameter | Value |
| Clearance (CLb) | 4.0 L/h/kg |
| Volume of Distribution (Vss) | 2.9 L/kg |
| Terminal Half-life (t1/2) | 0.79 h |
| Oral Bioavailability | 11% |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Kinase Assay (TR-FRET)
This protocol is based on time-resolved fluorescence resonance energy transfer (TR-FRET) to measure the inhibition of TBK1 and IKKε.
Materials:
-
Recombinant human TBK1 or IKKε enzyme
-
Biotinylated peptide substrate
-
ATP
-
This compound
-
TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the kinase (TBK1 or IKKε) to each well.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP. The final ATP concentration should be close to the Km for each kinase (low ATP) or at a higher, saturating concentration (high ATP).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents and incubate for a further 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular IRF3 Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of this compound on the phosphorylation of IRF3 in a cellular context.
Materials:
-
MDA-MB-231 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., poly(I:C), LPS)
-
Lysis buffer
-
Phospho-IRF3 (Ser396) and total IRF3 antibodies
-
Secondary antibodies
-
Western blotting or ELISA reagents
-
96-well plates
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a suitable agonist (e.g., 10 µg/mL LPS) for a defined period (e.g., 6 hours) to induce IRF3 phosphorylation.[1]
-
Wash the cells with PBS and lyse them.
-
Determine the levels of phosphorylated IRF3 and total IRF3 in the cell lysates using an appropriate method such as Western blotting or a specific phospho-IRF3 ELISA kit.
-
Normalize the phosphorylated IRF3 signal to the total IRF3 signal.
-
Calculate the IC50 value for the inhibition of IRF3 phosphorylation.
Antiproliferative Assay
This protocol outlines a method to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
SK-MEL-2 or ACHN cells
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well white microtiter plates[8]
-
Luminometer
Procedure:
-
Seed SK-MEL-2 (800 cells/well) or ACHN (300 cells/well) in a 384-well white plate in 50 µL of medium.[8]
-
Allow the cells to attach for 24 hours.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 96 hours at 37°C in a humidified incubator.[8]
-
Add a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a human melanoma xenograft model.
Materials:
-
Female NMRI nude mice[1]
-
SK-MEL-2 human melanoma cells[7]
-
Matrigel
-
This compound
-
Vehicle for oral administration
-
Calipers for tumor measurement
Procedure:
-
Harvest SK-MEL-2 cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject approximately 1 million cells into the flank of each mouse.[9]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at a dose of 200 mg/kg, twice daily.[7]
-
Administer the vehicle to the control group following the same schedule.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after a predefined number of days or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) or T/C (treatment/control) ratio to assess efficacy. A T/C ratio of 0.6 was reported for this compound in this model.[7]
Research Applications
Beyond its initial characterization in oncology, the high selectivity of this compound for TBK1/IKKε makes it a valuable tool for dissecting the roles of these kinases in various biological processes.
-
Inflammation and Immunology: Given the central role of TBK1/IKKε in innate immunity, this compound can be used to investigate their involvement in inflammatory diseases. For example, it has been used to study the role of IKKε in osteoarthritis, where it was shown to suppress cartilage degeneration in a mouse model.[1]
-
Neuroinflammation: TBK1 has been implicated in neuroinflammatory conditions. This compound can be utilized to explore the therapeutic potential of inhibiting TBK1/IKKε in models of neurological diseases.
-
Autophagy: TBK1 is known to phosphorylate several key autophagy proteins. Researchers can use this compound to elucidate the specific roles of TBK1/IKKε in the regulation of autophagy in different cellular contexts.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe BAY-985 | Chemical Probes Portal [chemicalprobes.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. selleckchem.com [selleckchem.com]
- 9. SK-MEL-2 Xenograft Model - Altogen Labs [altogenlabs.com]
(Rac)-BAY-985: A Technical Guide to its Target Pathway and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BAY-985 is a potent, selective, and orally bioavailable dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2] These non-canonical IκB kinases are key nodes in signaling pathways that regulate innate immunity and inflammation.[3] This technical guide provides an in-depth analysis of the this compound target pathway, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.
Core Target Pathway: TBK1/IKKε Signaling
This compound is an ATP-competitive inhibitor that targets the kinase activity of both TBK1 and IKKε.[2] These kinases are central to the cellular response to pathogenic insults and pro-inflammatory stimuli. The canonical pathway involves the activation of TBK1/IKKε downstream of various pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which detect viral and bacterial components. Activated TBK1/IKKε then phosphorylates key transcription factors, most notably Interferon Regulatory Factor 3 (IRF3). This phosphorylation event is a critical step, leading to the dimerization and nuclear translocation of IRF3, where it induces the transcription of type I interferons (IFN-α/β) and other inflammatory genes.[3][4] this compound, by inhibiting TBK1 and IKKε, effectively blocks the phosphorylation of IRF3, thereby attenuating the downstream inflammatory response.[1][2][3]
Quantitative Data
The inhibitory activity of this compound has been quantified against its primary targets and a panel of other kinases to determine its selectivity. The data is summarized in the tables below.
Table 1: Potency against Primary Targets
| Target | IC50 (nM) - Low ATP | IC50 (nM) - High ATP | Assay Type |
| TBK1 | 2 | 30 | TR-FRET |
| IKKε | 2 | Not Reported | TR-FRET |
| Data sourced from MedchemExpress and Selleck Chemicals product pages.[1][2] |
Table 2: Cellular Activity
| Assay | IC50 (nM) | Cell Line |
| pIRF3 Inhibition | 74 | MDA-MB-231 |
| Anti-proliferative | 900 | SK-MEL-2 |
| Anti-proliferative | 7260 | ACHN |
| Data sourced from MedchemExpress and Selleck Chemicals product pages.[1][2] |
Table 3: Off-Target Kinase Selectivity
| Kinase | IC50 (nM) |
| FLT3 | 123 |
| RSK4 | 276 |
| DRAK1 | 311 |
| ULK1 | 7930 |
| Data sourced from MedchemExpress product page.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data tables are provided below. These protocols are based on standard laboratory procedures for the respective assays.
TR-FRET-based Kinase Activity Inhibition Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of TBK1 and IKKε.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the phosphorylation of a substrate by the target kinase. A fluorescently labeled substrate and a phospho-specific antibody labeled with a FRET acceptor are used. Kinase activity leads to substrate phosphorylation, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.
Methodology:
-
Reaction Setup: In a 384-well plate, combine the kinase (TBK1 or IKKε), a biotinylated peptide substrate, and varying concentrations of this compound in kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP. For "low ATP" conditions, the ATP concentration is typically at or below the Km for the kinase, while for "high ATP" conditions, a saturating concentration is used.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mix containing a europium-labeled anti-phospho-serine/threonine antibody (donor) and streptavidin-allophycocyanin (acceptor).
-
Signal Measurement: After another incubation period (e.g., 60 minutes) to allow for antibody binding, read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
pIRF3 Cell-Based Mechanistic Assay
This assay measures the ability of this compound to inhibit the phosphorylation of IRF3 in a cellular context.
Principle: An immunoassay is used to detect the levels of phosphorylated IRF3 (pIRF3) in cell lysates after treatment with a stimulating agent and the inhibitor.
Methodology:
-
Cell Culture: Plate cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Stimulation: Induce the TBK1/IKKε pathway by adding a stimulating agent (e.g., poly(I:C) or lipopolysaccharide) and incubate for an appropriate time to induce IRF3 phosphorylation.
-
Cell Lysis: Wash the cells with PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection: The amount of pIRF3 in the lysate can be quantified using various methods, such as a sandwich ELISA or a homogeneous TR-FRET assay. For an ELISA, the lysate is added to a well pre-coated with a capture antibody for total IRF3, and a detection antibody specific for pIRF3 is then used for quantification.
-
Data Analysis: Normalize the pIRF3 signal to the total protein concentration or a housekeeping protein. Plot the normalized pIRF3 levels against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (CellTiter-Glo®)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Plating: Seed cells (e.g., SK-MEL-2 or ACHN) in a 96-well opaque-walled plate and allow them to attach overnight.
-
Compound Addition: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 72-96 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and calculate the IC50 value, representing the concentration at which cell proliferation is inhibited by 50%.
Conclusion
This compound is a well-characterized chemical probe for studying the roles of TBK1 and IKKε in cellular signaling. Its high potency and selectivity make it a valuable tool for dissecting the intricacies of the innate immune and inflammatory pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their investigations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crosstalk between TBK1/IKKε and the type I interferon pathway contributes to tubulointerstitial inflammation and kidney tubular injury - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of TBK1/IKKε in Cancer Signaling: A Technical Guide for Researchers and Drug Development Professionals
Introduction
TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two homologous serine/threonine kinases, have emerged from their foundational roles in innate immunity to become critical nodes in the complex signaling networks that drive cancer.[1][2][3] Initially characterized as essential mediators of the type I interferon response to pathogens, a growing body of evidence now implicates TBK1 and IKKε in a multitude of cellular processes frequently dysregulated in cancer, including proliferation, survival, autophagy, and metabolism.[4][5][6] This guide provides an in-depth technical overview of the multifaceted roles of TBK1/IKKε in cancer signaling, tailored for researchers, scientists, and drug development professionals. We will delve into their signaling pathways, key substrates, and expression in various malignancies. Furthermore, this guide will present detailed experimental protocols for studying these kinases and summarize quantitative data on their activity and inhibition, offering a comprehensive resource for advancing research and therapeutic development in this promising area.
TBK1/IKKε Signaling Pathways in Cancer
TBK1 and IKKε are central integrators of a diverse array of upstream signals, translating them into specific downstream cellular responses that can either promote or suppress tumorigenesis. Their activity is tightly regulated by post-translational modifications, subcellular localization, and interactions with scaffold proteins.[4][5]
Upstream Activation
The activation of TBK1 and IKKε in cancer is context-dependent and can be triggered by various stimuli, including:
-
Oncogenic Signaling: One of the most well-established activators of TBK1 in cancer is mutant KRAS.[4][7] In KRAS-mutant lung and pancreatic cancers, TBK1 is essential for cell survival.[4][7] The activation is mediated through the RalB GTPase, which is a downstream effector of RAS.[7] Additionally, the epidermal growth factor receptor (EGFR) has been shown to directly phosphorylate and activate IKKε in non-small cell lung cancer.[4]
-
Innate Immune Sensing: Pattern recognition receptors (PRRs) that detect pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) are potent activators of TBK1/IKKε.[8][9] For instance, the cGAS-STING pathway, which senses cytosolic DNA, leads to the recruitment and activation of TBK1, subsequently triggering an interferon response.[9] While often associated with anti-tumor immunity, chronic activation of these pathways can also contribute to a pro-tumorigenic inflammatory environment.
-
Inflammatory Cytokines: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) can activate TBK1 and IKKε.[7] This activation is crucial for preventing TNF-induced cell death by phosphorylating and inhibiting RIPK1.[10]
Downstream Signaling and Substrates
Once activated, TBK1 and IKKε phosphorylate a wide range of substrates, thereby regulating multiple cancer-associated signaling pathways.
-
Innate Immunity and Inflammation: The canonical downstream targets of TBK1/IKKε are the transcription factors IRF3 and IRF7.[4][11] Phosphorylation of IRF3/7 leads to their dimerization and nuclear translocation, driving the expression of type I interferons and other inflammatory cytokines.[4][11] TBK1/IKKε also contribute to NF-κB activation through various mechanisms, including phosphorylation of RelA and the deubiquitinase CYLD.[4]
-
Cell Proliferation and Survival: TBK1 and IKKε promote cancer cell proliferation and survival through several pathways. They can directly phosphorylate and activate the pro-survival kinase AKT.[4][9] This in turn can activate the mTORC1 pathway, a central regulator of cell growth and metabolism.[4] In some contexts, TBK1 has been shown to be essential for the survival of KRAS-mutant cancer cells.[4]
-
Autophagy: TBK1 plays a complex role in autophagy, a cellular recycling process that can either promote or suppress tumor growth. TBK1 can initiate autophagy by phosphorylating autophagy receptors such as p62/SQSTM1 and optineurin.[4] However, sustained TBK1 signaling can also be negatively regulated by autophagy in a feedback loop.[8]
-
Metabolism: TBK1 and IKKε are involved in metabolic reprogramming in cancer cells. For instance, TBK1 can promote glucose uptake by phosphorylating the exocyst protein Exo84, leading to the translocation of the GLUT4 glucose transporter to the cell membrane.[9]
Quantitative Data on TBK1/IKKε in Cancer
Expression Levels of TBK1 and IKKε in Different Cancer Types
The expression of TBK1 and IKKε varies across different cancer types, with overexpression often correlating with poor prognosis.
| Cancer Type | TBK1 Expression | IKKε Expression | Reference(s) |
| Breast Cancer | High | Amplified/High | [4][6] |
| Lung Cancer (NSCLC) | High | High | [6][12] |
| Pancreatic Cancer | High | High | [6] |
| Colon Cancer | High | - | [6] |
| Gastric Cancer | 3.4% Positive | 13.6% Positive | [13] |
| Glioblastoma | - | Upregulated in ~50% | [4] |
| Melanoma | Oncogenic role | - | [4] |
| Ovarian Cancer | - | Overexpressed | [10] |
| Prostate Cancer | - | Overexpressed | [10] |
Note: This table is a summary and expression levels can vary depending on the specific subtype and stage of the cancer.
Inhibitors of TBK1 and IKKε and their IC50 Values
Several small molecule inhibitors targeting TBK1 and/or IKKε have been developed and are being investigated for their therapeutic potential in cancer.
| Inhibitor | Target(s) | IC50 (TBK1) | IC50 (IKKε) | Reference(s) |
| Amlexanox | TBK1/IKKε | - | - | [14] |
| BX-795 | TBK1/IKKε, PDK1 | 6 nM | 41 nM | [15] |
| MRT67307 | TBK1/IKKε, ULK1/2 | 19 nM | 160 nM | [15] |
| CYT387 (Momelotinib) | JAK1/2, TBK1/IKKε | 58 nM | 42 nM | [8] |
| TBK1/IKKε-IN-5 | TBK1/IKKε | 1.0 nM | 5.6 nM | [16] |
| BAY-985 | TBK1/IKKε | 2 nM (low ATP) | 2 nM | [15] |
| GSK8612 | TBK1 | - | - | [2] |
| Compound II | TBK1/IKKε | - | - | [2] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
Experimental Protocols
In Vitro Kinase Assay for TBK1/IKKε
This protocol describes a method to measure the kinase activity of TBK1 or IKKε in vitro using a purified substrate.
Materials:
-
Recombinant active TBK1 or IKKε protein
-
Purified substrate protein (e.g., recombinant IRF3, AKT, or a peptide substrate)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[2]
-
ATP solution (with [γ-32P]-ATP for radioactive detection or cold ATP for non-radioactive detection)
-
SDS-PAGE gels and buffers
-
Phosphorimager or antibodies specific for the phosphorylated substrate
Procedure:
-
Prepare the kinase reaction mix: In a microcentrifuge tube, combine the recombinant TBK1 or IKKε kinase, the substrate protein, and kinase buffer.
-
Initiate the reaction: Add the ATP solution to the reaction mix to a final concentration of 100 µM.[17]
-
Incubate: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).[2][17]
-
Terminate the reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the results:
-
Radioactive method: Separate the proteins by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporation of 32P into the substrate using a phosphorimager.
-
Non-radioactive method: Separate the proteins by SDS-PAGE, transfer to a membrane, and perform a western blot using an antibody that specifically recognizes the phosphorylated form of the substrate.
-
Immunoprecipitation and Western Blotting for TBK1/IKKε
This protocol describes how to isolate TBK1 or IKKε from cell lysates and detect their expression or the presence of interacting proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody specific for TBK1 or IKKε
-
Protein A/G agarose beads
-
Wash buffer (e.g., cold PBS with 0.1% Tween-20)
-
SDS-PAGE gels and buffers
-
Primary and secondary antibodies for western blotting
Procedure:
-
Cell Lysis: Lyse cells in cold lysis buffer.
-
Pre-clearing (optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody against TBK1 or IKKε to the pre-cleared lysate and incubate with gentle rotation at 4°C.
-
Capture immune complexes: Add protein A/G beads to the lysate-antibody mixture and continue to incubate.
-
Wash: Pellet the beads by centrifugation and wash several times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against TBK1, IKKε, or potential interacting proteins.
shRNA-mediated Knockdown of TBK1/IKKε and Cell Proliferation Assay
This protocol describes how to use short hairpin RNA (shRNA) to silence the expression of TBK1 or IKKε and assess the impact on cancer cell proliferation.
Materials:
-
Lentiviral or retroviral vectors encoding shRNAs targeting TBK1 or IKKε
-
Packaging cell line (e.g., HEK293T)
-
Target cancer cell line
-
Polybrene or other transduction enhancers
-
Puromycin or other selection agents
-
Cell proliferation assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Virus Production: Co-transfect the shRNA vector and packaging plasmids into the packaging cell line to produce viral particles.
-
Transduction: Infect the target cancer cell line with the viral supernatant in the presence of a transduction enhancer.
-
Selection: Select for successfully transduced cells using the appropriate selection agent.
-
Verification of Knockdown: Confirm the reduction of TBK1 or IKKε protein levels by western blotting.
-
Cell Proliferation Assay: Plate the transduced cells at a low density and measure their proliferation over several days using a chosen cell proliferation assay. Compare the growth of cells with TBK1/IKKε knockdown to control cells (transduced with a non-targeting shRNA).
Conclusion
TBK1 and IKKε are pleiotropic kinases that play complex and often contradictory roles in cancer. Their ability to integrate signals from oncogenic pathways, the tumor microenvironment, and the innate immune system places them at a critical crossroads in cancer biology. While their pro-tumorigenic functions, particularly in the context of KRAS-driven cancers, have made them attractive therapeutic targets, their roles in anti-tumor immunity necessitate a nuanced approach to their inhibition. The development of more specific and potent inhibitors, coupled with a deeper understanding of the context-dependent functions of TBK1 and IKKε, will be crucial for realizing their therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the intricate roles of these kinases and to ultimately translate this knowledge into effective cancer therapies.
References
- 1. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IKKε and TBK1 are essential components of the IRF3 signaling pathway | Semantic Scholar [semanticscholar.org]
- 12. pnas.org [pnas.org]
- 13. IKKε and TBK1 expression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The IKK‐related kinase TBK1 activates mTORC1 directly in response to growth factors and innate immune agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-BAY-985: A Comprehensive Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
(Rac)-BAY-985 is a potent, ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKBKE), key regulators of innate immunity and inflammatory signaling.[1][2][3][4][5] This technical guide provides an in-depth analysis of the selectivity profile of this compound against a broad spectrum of kinases, offering valuable insights for its application in research and drug development.
Quantitative Kinase Selectivity Data
This compound demonstrates high potency for its primary targets, TBK1 and IKBKE, with IC50 values in the low nanomolar range.[1][3] While exhibiting a high degree of selectivity, measurable activity against a small number of off-target kinases has been observed across different screening panels. The following tables summarize the quantitative data on the inhibitory activity of this compound against its primary targets and key off-target kinases.
Table 1: Potency Against Primary Targets
| Target | Assay Type | ATP Concentration | IC50 (nM) | Reference |
| TBK1 | TR-FRET | Low | 1.5 - 2 | [1][3][4][5] |
| TBK1 | TR-FRET | High | 18 - 30 | [1][2] |
| IKBKE | TR-FRET | Low | 2 | [1][3] |
Table 2: Off-Target Kinase Activity
| Kinase | Screening Panel | Measurement | Value (nM) | Selectivity Fold (vs. TBK1 Low ATP) |
| FLT3 | Bayer Internal | IC50 | 123 | ~75x |
| MAP2K5 | Bayer Internal | IC50 | 847 | ~518x |
| MAP3K19 | DiscoverX | Kd | 9.6 | ~6x |
| STK17A (DRAK1) | DiscoverX | Kd | 74 | ~49x |
| STK17A (DRAK1) | Eurofins | IC50 | 310 | ~105x |
| RSK4 | Not Specified | IC50 | 276 | Not Specified |
| ULK1 | Not Specified | IC50 | 7930 | Not Specified |
Experimental Protocols
The selectivity of this compound was determined using established in vitro kinase assay methodologies. The following protocols provide a detailed overview of the likely experimental setups.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay format is commonly used to measure the activity of purified kinases and the potency of their inhibitors.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for a FRET signal to occur.
Materials:
-
Recombinant human TBK1 or IKBKE enzyme
-
Biotinylated peptide substrate
-
ATP
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-APC
-
Stop/Detection Buffer (e.g., 20 mM EDTA in TR-FRET dilution buffer)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase enzyme (e.g., 2.5 µL) to the wells.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP (e.g., 5 µL). The final ATP concentration is typically set at or near the Km for ATP for the specific kinase.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the Stop/Detection Buffer containing the europium-labeled antibody and streptavidin-APC.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
KINOMEscan™ Competition Binding Assay (DiscoverX/Eurofins)
This high-throughput method assesses the binding affinity of a test compound to a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
Procedure:
-
A panel of DNA-tagged kinases is prepared.
-
The test compound (this compound) is incubated with the kinases and the immobilized ligand in a multi-well plate format.
-
Kinases that are not inhibited by the test compound will bind to the immobilized ligand.
-
The plate is washed to remove unbound kinases.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
The results are typically reported as percent of control (DMSO) binding or as a dissociation constant (Kd) derived from a dose-response curve.
Signaling Pathways and Visualizations
This compound primarily targets the TBK1/IKBKE signaling axis, which plays a crucial role in the innate immune response, particularly in the activation of the transcription factors NF-κB and IRF3.
References
A Technical Guide to Foundational Research on Benzimidazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This is due to its structural similarity to naturally occurring purine nucleotides, which allows it to interact with a wide array of biological targets through mechanisms like hydrogen bonding, π-π stacking, and hydrophobic interactions.[1][2] Its versatility has led to the development of numerous FDA-approved drugs and a vast library of derivatives with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] This guide delves into the core foundational research on benzimidazole-based inhibitors, covering their synthesis, primary mechanisms of action, and the experimental protocols used for their evaluation.
Core Synthesis of the Benzimidazole Scaffold
The most common and efficient method for synthesizing the benzimidazole core involves the condensation reaction of an o-phenylenediamine with either a carboxylic acid or an aldehyde.[6][7][8] This reaction is typically facilitated by an acid catalyst and can be performed under various conditions, including the use of green chemistry methods to improve efficiency and reduce environmental impact.[7][9]
Modern synthetic approaches often employ various catalysts, such as nano-Fe2O3 or VOSO4, to achieve high yields under mild conditions.[6] The general synthesis pathway is a cornerstone of creating diverse benzimidazole libraries for drug screening.
Caption: A workflow for the condensation synthesis of the benzimidazole core.
Key Mechanisms of Action
Benzimidazole derivatives exert their biological effects by targeting a multitude of cellular pathways and proteins. Their ability to act as multi-target inhibitors is a significant advantage in treating complex diseases like cancer.[10][11]
Protein Kinase Inhibition
A primary mechanism for the anticancer activity of benzimidazole derivatives is the inhibition of protein kinases.[10][12][13] These enzymes are critical components of signaling cascades that regulate cell growth, proliferation, and survival.[12] Many benzimidazole compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.[4][11]
Key kinase targets include:
-
EGFR (Epidermal Growth Factor Receptor): Nazartinib is a benzimidazole-based inhibitor that targets EGFR, leading to cell cycle arrest and apoptosis.[12]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 by benzimidazole derivatives can block angiogenesis, a critical process for tumor growth.[13][14]
-
BRAF: Benzimidazole compounds have shown potent activity against the BRAFV600E mutation, which is common in melanoma.[12]
-
Other Kinases: Targets also include Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Casein Kinase 2 (CK2).[13]
Caption: Inhibition of the MAPK/ERK signaling pathway by benzimidazole derivatives.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is an enzyme crucial for DNA repair. In cancers with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP leads to cell death. Several benzimidazole-carboxamide derivatives, such as Rucaparib and Veliparib, are potent PARP inhibitors used in cancer therapy.[4] They mimic the nicotinamide portion of the NAD+ substrate, blocking the enzyme's catalytic activity.[4]
Wnt/β-catenin Pathway Inhibition
The Wnt signaling pathway is vital for tissue homeostasis, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[15] The anthelmintic drug Niclosamide and its novel benzimidazole-based derivatives have been shown to inhibit this pathway, leading to a decrease in cytosolic β-catenin and the expression of its downstream target genes like c-Myc and Cyclin D1.[15]
Caption: Benzimidazole-based inhibition of the canonical Wnt/β-catenin pathway.
Microtubule Disruption
Certain benzimidazoles, such as mebendazole and nocodazole, function as microtubule-disrupting agents.[4][16] They bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis, making it an effective anticancer strategy.[4][17]
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring.[18] SAR studies are crucial for optimizing lead compounds to enhance potency and selectivity.
-
N1 Position: Substitution at this position can significantly influence the compound's pharmacokinetic properties and binding affinity.[18]
-
C2 Position: This is a common site for modification. Introducing aryl or heteroaryl groups at C2 often enhances activity. For example, substituting with anacardic acid at C2 can lead to COX-2 inhibition.[18]
-
C5 and C6 Positions: Modifications at these positions on the benzene ring can modulate the electronic properties and steric profile of the molecule, impacting its interaction with target proteins.[18] Electron-withdrawing groups (e.g., nitro) at the C6 position have been shown to increase anti-inflammatory activity.[18]
Caption: Logical relationships in the SAR of benzimidazole inhibitors.
Quantitative Data on Inhibitor Efficacy
The efficacy of benzimidazole-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50). The tables below summarize representative data from the literature.
Table 1: Kinase Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Target Kinase | IC50 Value | Reference |
| Compound 2 | BRAFV600E | 0.002 µmol/L | [12] |
| Compound 3 | BRAFV600E | 0.014 µmol/L | [12] |
| Compound 12n | c-Met | 0.030 µmol/L | [4] |
| TIBI | CK2 | 100 nmol/L | [4] |
| Compound 27 | PARP-1 | 18 nmol/L | [4] |
| Compound 27 | PARP-2 | 42 nmol/L | [4] |
| Z-prolyl-prolinal Analog | Prolyl Oligopeptidase | 3.61 µM | [19] |
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 / GI50 Value | Reference |
| Flubendazole | U87, U251 | Glioblastoma | < 0.26 µM | [17] |
| BZD9L1 | HCT116 | Colorectal | 16.82 µmol/L | [4] |
| BZD9L1 | HT-29 | Colorectal | 20.11 µmol/L | [4] |
| Compound 12n | A549 | Non-small cell lung | 7.3 µmol/L | [4] |
| Compound 12n | MCF-7 | Breast | 6.1 µmol/L | [4] |
| Compound 4r | A549 | Non-small cell lung | 0.3 µM | [14] |
| Compound 4r | MCF-7 | Breast | 0.5 µM | [14] |
| Compound 4r | PANC-1 | Pancreatic | 5.5 µM | [14] |
Experimental Protocols
Evaluating the efficacy and mechanism of new benzimidazole inhibitors requires a standardized set of in vitro and in cellulo assays.
General Experimental Workflow
The development and evaluation of a novel inhibitor typically follow a structured workflow, from initial synthesis to detailed mechanistic studies.
Caption: General experimental workflow for evaluating new benzimidazole inhibitors.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of a compound required to inhibit 50% of a specific kinase's activity (IC50).[20]
Methodology:
-
Preparation: Recombinant kinase enzymes (e.g., EGFR, VEGFR2), a specific substrate, and ATP are prepared in a suitable buffer.
-
Reaction Setup: The kinase, substrate, and varying concentrations of the benzimidazole inhibitor are incubated together in the wells of a 96-well plate.
-
Initiation: The reaction is started by adding a defined concentration of ATP. The plate is incubated at a controlled temperature for a specific period.
-
Quantification: The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified. Luminescence-based assays (e.g., Kinase-Glo®) are commonly used, where the light output is proportional to the amount of ATP remaining.[20]
-
Data Analysis: The data is normalized to controls (0% and 100% inhibition). IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[20]
Protocol: Cell Viability (MTT/SRB) Assay
Objective: To determine the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (GI50 or IC50).[20][21]
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a CO2 incubator.[20]
-
Compound Treatment: The benzimidazole derivative is dissolved (typically in DMSO) and added to the wells at a range of concentrations (serial dilutions). Control wells receive vehicle only.
-
Incubation: Cells are incubated with the compound for a set period, typically 48 or 72 hours.[20]
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
SRB Assay: Cells are fixed with trichloroacetic acid. The plate is then stained with Sulforhodamine B (SRB), which binds to total cellular protein. Unbound dye is washed away.
-
-
Measurement: The absorbance of the dissolved formazan (MTT) or bound SRB is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Absorbance values are converted to a percentage of growth inhibition relative to vehicle-treated control cells. GI50/IC50 values are determined from the resulting dose-response curve.[20]
Conclusion and Future Perspectives
The benzimidazole scaffold remains a cornerstone of modern drug discovery, offering remarkable structural versatility and broad biological activity.[2][5] Foundational research has established its role as a potent inhibitor of key cellular processes, particularly in oncology through the inhibition of protein kinases, PARP, and critical signaling pathways. Future research will likely focus on leveraging artificial intelligence and computational modeling to design novel derivatives with enhanced selectivity and potency, developing multi-target agents to overcome drug resistance, and exploring new therapeutic applications in areas like neurodegenerative and inflammatory diseases.[16][22] The continued exploration of this privileged scaffold promises to yield the next generation of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel benzimidazole derivatives as effective inhibitors of prolyl oligopeptidase: synthesis, in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
Methodological & Application
Application Notes: (Rac)-BAY-985 In-Vitro Efficacy
For research use only. Not for use in diagnostic procedures.
Abstract
(Rac)-BAY-985 and its enantiomer BAY-985 are potent and selective dual inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2][3][4][5] These kinases are key regulators of the innate immune response, and their inhibition is a promising therapeutic strategy for various inflammatory diseases and cancers.[5][6] This document provides a summary of the in-vitro inhibitory activity of this compound and BAY-985, along with a representative protocol for a biochemical kinase inhibition assay and a cell-based assay to assess their activity.
Data Presentation
The inhibitory activity of this compound and BAY-985 has been characterized using various in-vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: Biochemical Inhibition of TBK1 and IKKε by BAY-985
| Compound | Target | IC50 (nM) - Low ATP | IC50 (nM) - High ATP |
| BAY-985 | TBK1 | 2[1][3][4] | 30[1][3][4] |
| BAY-985 | IKKε | 2[1][3][4] | N/A |
Table 2: Cellular Activity of BAY-985
| Assay | Cell Line | IC50 (nM) |
| pIRF3 Phosphorylation | MDA-MB-231 | 74[1][2][7] |
| Antiproliferative | SK-MEL-2 | 900[1][2][7] |
| Antiproliferative | ACHN | 7260[2][7] |
Table 3: Off-Target Kinase Inhibition by BAY-985
| Target | IC50 (nM) |
| FLT3 | 123[2][8] |
| RSK4 | 276[2][8] |
| DRAK1 | 311[2][8] |
| ULK1 | 7930[2][8] |
Signaling Pathway
TBK1 and IKKε are crucial kinases in the signaling pathway that leads to the production of type I interferons and other inflammatory cytokines. Upon activation by various stimuli, such as viral or bacterial components, these kinases phosphorylate the transcription factor IRF3, leading to its dimerization and translocation to the nucleus, where it induces the expression of target genes. BAY-985, as an ATP-competitive inhibitor, blocks the kinase activity of TBK1 and IKKε, thereby preventing the phosphorylation and activation of IRF3.
Caption: TBK1/IKKε signaling pathway and inhibition by this compound.
Experimental Protocols
Biochemical Kinase Assay (Representative Protocol)
This protocol describes a general method for determining the in-vitro inhibitory activity of this compound against TBK1 or IKKε using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[6][7]
Materials:
-
Recombinant human TBK1 or IKKε enzyme
-
Biotinylated peptide substrate
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
384-well low-volume microtiter plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the kinase and the biotinylated peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the respective kinase.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA, the europium-labeled antibody, and the APC-labeled streptavidin.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the ratio of the emission signals (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular pIRF3 Phosphorylation Assay (Representative Protocol)
This protocol outlines a general procedure to measure the inhibition of IRF3 phosphorylation in a cellular context.[1][7]
Materials:
-
MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Stimulant for the TBK1/IKKε pathway (e.g., poly(I:C) or cGAMP)
-
Lysis buffer
-
Primary antibody against phospho-IRF3 (Ser396)
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Detection reagent (e.g., chemiluminescent substrate or fluorescent imaging system)
-
96-well cell culture plates
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with a suitable agonist (e.g., poly(I:C)) for a defined period (e.g., 4-6 hours) to induce IRF3 phosphorylation.
-
Wash the cells with PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform an immunoassay (e.g., Western blot or an in-cell Western) to detect the levels of phosphorylated IRF3.
-
Normalize the phospho-IRF3 signal to the total protein concentration or a housekeeping protein.
-
Plot the normalized signal against the inhibitor concentration to calculate the IC50 value.
Caption: General workflow for in-vitro kinase inhibitor assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. tebubio.com [tebubio.com]
- 5. Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. universalbiologicals.com [universalbiologicals.com]
(Rac)-BAY-985 in Cell Culture: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of (Rac)-BAY-985, a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), in cell culture experiments.
This compound is a valuable tool for investigating the roles of TBK1 and IKKε in various cellular processes, including innate immunity, inflammation, and oncology. These kinases are key regulators of the interferon regulatory factor (IRF) and nuclear factor-κB (NF-κB) signaling pathways.
Mechanism of Action
This compound is an ATP-competitive inhibitor of TBK1 and IKKε.[1] By binding to the ATP-binding pocket of these kinases, it blocks their catalytic activity, thereby preventing the phosphorylation of downstream substrates. A primary downstream effector of TBK1/IKKε is IRF3, which, upon phosphorylation, dimerizes and translocates to the nucleus to induce the expression of type I interferons and other antiviral genes.[2][3] Inhibition of TBK1/IKKε by this compound leads to a reduction in IRF3 phosphorylation and subsequent downstream signaling events.[1][4]
Data Presentation
The following tables summarize the reported in vitro activities of this compound.
| Target | Assay Type | IC₅₀ (nM) | Reference |
| TBK1 (low ATP) | Biochemical | 2 | [4] |
| TBK1 (high ATP) | Biochemical | 30 | [4] |
| IKKε | Biochemical | 2 | [4] |
| Cellular pIRF3 | Mechanistic | 74 | [5] |
Table 1: Biochemical and Cellular Mechanistic Activity of this compound
| Cell Line | Cancer Type | Assay | IC₅₀ (nM) | Incubation Time | Reference |
| SK-MEL-2 | Melanoma | Proliferation | 900 | 96 hours | [4] |
| ACHN | Renal Cell Carcinoma | Proliferation | 7260 | 96 hours | [4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Experimental Protocols
Herein are detailed protocols for key cell culture experiments using this compound.
Cell Culture and Compound Handling
-
Cell Lines: SK-MEL-2 and ACHN cells can be obtained from ATCC.
-
Culture Media:
-
SK-MEL-2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).
-
ACHN: EMEM supplemented with 10% FBS.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
On the day of the experiment, thaw the stock solution and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from a general MTT assay procedure and can be optimized for specific cell lines.
-
Materials:
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using appropriate software.
-
Western Blot for IRF3 Phosphorylation
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of IRF3.
-
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle control.
-
If studying the inhibition of stimulated IRF3 phosphorylation, treat the cells with an appropriate stimulus (e.g., poly(I:C)) for a short period before harvesting.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total IRF3 and the loading control to ensure equal protein loading.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol utilizes Annexin V-FITC to detect early apoptotic cells and Propidium Iodide (PI) to identify late apoptotic and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Visualizations
Figure 1: Signaling pathway of TBK1/IKKε and the inhibitory action of this compound.
Figure 2: General experimental workflow for cell-based assays with this compound.
Figure 3: Logical relationship of this compound's effects in cell-based experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Viral suppression of innate immunity via spatial isolation of TBK1/IKKε from mitochondrial antiviral platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (Rac)-BAY-985 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BAY-985 is a potent and selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2] These kinases are key components of intracellular signaling pathways that regulate innate immunity and inflammation. The primary mechanism of action of this compound involves the inhibition of the cellular phosphorylation of interferon regulatory factor 3 (IRF3).[3][4][5] Dysregulation of the TBK1/IKKε signaling axis has been implicated in the pathogenesis of various cancers, making it a target for therapeutic intervention. This document provides detailed application notes and protocols for the use of this compound in mouse xenograft models based on available preclinical data.
Data Presentation
The following table summarizes the quantitative data from a key in vivo study using this compound in a mouse xenograft model.
| Parameter | Details | Reference |
| Compound | This compound | [4] |
| Cell Line | SK-MEL-2 (human melanoma) | [4] |
| Mouse Strain | Female NMRI nude mice | [4] |
| Dosage | 200 mg/kg | [4] |
| Administration Route | Oral (p.o.) | [4] |
| Dosing Schedule | Twice daily (b.i.d.) | [1] |
| Treatment Duration | 111 days | [4] |
| Reported Efficacy | Weak antitumor activity (T/Ctumor weight ratio of 0.6) | [4] |
| Tolerability | Well-tolerated, with a maximum body weight loss of less than 10% | [1][4] |
Signaling Pathway
This compound targets the TBK1/IKKε kinases, which are central to the signaling cascade that leads to the activation of the transcription factor IRF3. In cancer, this pathway can be aberrantly activated, contributing to cell survival and proliferation.
Caption: Inhibition of TBK1/IKKε by this compound blocks IRF3 phosphorylation.
Experimental Protocols
The following are detailed protocols for establishing a mouse xenograft model with the SK-MEL-2 cell line and for the administration of this compound.
SK-MEL-2 Xenograft Mouse Model Protocol
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions.
Materials:
-
SK-MEL-2 human melanoma cell line
-
Culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (e.g., NMRI or BALB/c nude), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture SK-MEL-2 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and free of mycoplasma contamination.
-
Cell Harvest:
-
Wash the confluent cell monolayer with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with culture medium, collect cells, and centrifuge.
-
Resuspend the cell pellet in sterile PBS or serum-free medium and determine cell viability using a trypan blue exclusion assay.
-
-
Cell Implantation:
-
Centrifuge the required number of viable cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel®. A common injection volume is 100-200 µL.
-
A typical cell number for injection is 1 x 106 to 5 x 106 cells per mouse.
-
Inject the cell suspension subcutaneously into the flank of the athymic nude mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment is typically initiated when tumors reach a mean volume of approximately 100-200 mm3.
-
This compound Administration Protocol
This protocol is based on the reported in vivo study and standard practices for oral gavage in mice.
Materials:
-
This compound
-
Vehicle for oral formulation (e.g., a mixture of DMSO, PEG300, Tween 80, and saline)
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation Preparation (Suggested):
-
A common vehicle for oral administration of hydrophobic compounds consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolve this compound in the vehicle to achieve the desired final concentration for a 200 mg/kg dose. The final injection volume for oral gavage in mice is typically 100-200 µL.
-
-
Dosing:
-
Administer the this compound formulation to the tumor-bearing mice via oral gavage.
-
The reported dosing schedule is twice daily (b.i.d.).
-
-
Monitoring:
-
Monitor the body weight of the mice daily or at least three times a week as an indicator of toxicity.
-
Continue to measure tumor volumes regularly throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Experimental Workflow
The following diagram illustrates the general workflow for a mouse xenograft study with this compound.
Caption: Workflow from cell culture to data analysis in a xenograft study.
References
- 1. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of (Rac)-BAY-985 for Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
(Rac)-BAY-985 is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key enzymes in cellular inflammatory and immune response pathways. Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes in preclinical research. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure reproducibility in both in vitro and in vivo studies.
Chemical Properties and Solubility
A comprehensive summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Weight | 553.58 g/mol | [1] |
| Chemical Formula | C₂₇H₃₀F₃N₉O | [1] |
| CAS Number | 2101925-20-4 | [1] |
| Appearance | White to beige powder | |
| Solubility | DMSO: ≥ 100 mg/mL (180.64 mM) | |
| Water: Insoluble | ||
| Ethanol: Insoluble |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is the recommended solvent due to the compound's high solubility.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.54 mg of the compound.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 553.58 g/mol = 5.5358 mg
-
-
-
Dissolve in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO. For 5.54 mg of the compound, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from degradation.
-
Storage: Store the aliquots at -80°C for long-term storage (up to one year). For short-term storage, aliquots can be kept at -20°C for up to one month.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for typical in vitro cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to ensure accuracy.
-
Example for a 10 µM final concentration:
-
Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This results in a 100 µM intermediate solution.
-
Add the appropriate volume of the 100 µM intermediate solution to your cell culture wells to achieve the final desired concentration of 10 µM. For instance, add 10 µL of the 100 µM solution to a well containing 90 µL of cells in medium.
-
-
-
DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%. Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.
-
Immediate Use: Use the prepared working solutions immediately. Do not store diluted aqueous solutions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TBK1/IKKε signaling pathway targeted by this compound and the experimental workflow for preparing stock solutions.
References
Application Notes and Protocols for (Rac)-BAY-985 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BAY-985 is a potent, ATP-competitive, and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2][3] These kinases are crucial components of intracellular signaling pathways that regulate innate immunity, inflammation, and cell proliferation.[4][5] Specifically, TBK1/IKKε are known to mediate the phosphorylation and activation of interferon regulatory factor 3 (IRF3), a key transcription factor in the type I interferon response, and are also involved in the activation of the NF-κB signaling pathway.[4][5][6] Due to its role in these critical pathways, this compound has been investigated for its therapeutic potential, primarily in the context of cancer.
These application notes provide a summary of the available data on the administration of this compound in animal studies, with a focus on its use in a preclinical cancer model. The information is intended to guide researchers in designing and executing their own in vivo experiments.
Quantitative Data Summary
The following tables summarize the in vitro potency, cellular activity, and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Kinase | IC₅₀ (nM) |
| TBK1 (low ATP) | 2 |
| TBK1 (high ATP) | 30 |
| IKKε | 2 |
| FLT3 | 123 |
| RSK4 | 276 |
| DRAK1 | 311 |
| ULK1 | 7930 |
Data sourced from MedChemExpress and an article on BAY-985 as a TBK1/IKKε inhibitor.[2][3]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC₅₀ (nM) |
| MDA-MB-231 mIRF3 | pIRF3 Inhibition | 74 |
| SK-MEL-2 (Melanoma) | Cell Proliferation | 900 |
| ACHN (Renal) | Cell Proliferation | 7260 |
Data sourced from an article on BAY-985 as a TBK1/IKKε inhibitor.[2]
Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Value |
| Clearance (CLb) | 4.0 L/h/kg |
| Volume of Distribution (Vss) | 2.9 L/kg |
| Terminal Half-life (t₁/₂) | 0.79 h |
Data sourced from MedChemExpress and an article on BAY-985 as a TBK1/IKKε inhibitor.[2][3]
Signaling Pathway
This compound inhibits TBK1 and IKKε, which are key kinases in the signaling pathways downstream of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and the cGAS-STING pathway. Inhibition of TBK1/IKKε blocks the phosphorylation and subsequent activation of the transcription factors IRF3 and components of the NF-κB pathway. This leads to reduced production of type I interferons and other inflammatory cytokines.
Caption: TBK1/IKKε signaling pathway inhibited by this compound.
Experimental Protocols
The following protocols are based on the available literature for this compound and general methodologies for similar in vivo studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
In Vivo Efficacy in a Human Melanoma Xenograft Model
This protocol is based on the study of this compound in a SK-MEL-2 human melanoma xenograft model.[2]
1. Animal Model
-
Species: Mouse
-
Strain: Athymic Nude (e.g., BALB/c nude)
-
Age: 10-12 weeks
-
Supplier: Reputable commercial vendor
-
Acclimation: Acclimate animals for at least one week before the start of the experiment.
2. Cell Culture and Implantation
-
Cell Line: SK-MEL-2 (human melanoma)
-
Culture Conditions: Maintain cells in an appropriate medium (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation: Harvest cells during the exponential growth phase. Resuspend cells in a sterile, serum-free medium or PBS, potentially mixed with Matrigel (e.g., 50% v/v) to improve tumor take rate.
-
Implantation: Subcutaneously inject 1 x 10⁶ SK-MEL-2 cells in a volume of 100-200 µL into the flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization
-
Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize the animals into treatment and control groups.
4. Formulation and Administration of this compound
-
Dosage: 200 mg/kg body weight.
-
Formulation (Example): A formulation suitable for oral administration can be prepared. While the exact vehicle for the published study is not specified, a common formulation for similar compounds involves:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
-
Preparation: Dissolve this compound in DMSO first. Then, add PEG300 and Tween 80, mixing well after each addition. Finally, add the saline or PBS and mix until a clear solution is obtained. The final concentration should be calculated based on the dosage and the administration volume.
-
-
Administration Route: Oral gavage (p.o.).
-
Dosing Volume: Typically 100 µL for mice, but should be calculated based on the final concentration of the dosing solution to achieve the 200 mg/kg dose.
-
Dosing Schedule: The published study duration was 111 days. The frequency of administration (e.g., once or twice daily) should be determined based on the compound's half-life and the desired therapeutic exposure.
-
Control Group: Administer the vehicle solution to the control group using the same volume and schedule as the treatment group.
5. Efficacy and Tolerability Assessment
-
Tumor Growth: Continue to measure tumor volume and body weight 2-3 times per week.
-
Efficacy Endpoint: The primary efficacy endpoint is often the tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. The T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) is also a common metric. A T/C ratio of 0.6 was reported for this compound at 200 mg/kg.[2]
-
Tolerability: Monitor animal health daily. Record body weight at each tumor measurement. A body weight loss of more than 15-20% is often considered a sign of toxicity. The reported study noted a maximum body weight loss of less than 10%.[2]
-
Pharmacodynamic Markers: At the end of the study, or at selected time points, tumor tissues can be collected to assess target engagement. This can be done by measuring the levels of phosphorylated IRF3 (p-IRF3) or other downstream markers of TBK1/IKKε activity via methods such as Western blot or immunohistochemistry.
Caption: Workflow for in vivo efficacy testing of this compound.
Disclaimer
The information provided in these application notes is for research purposes only and is based on currently available public information. The protocols are intended as a guide and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of BAY-985 a highly selective TBK1/Ikkε inhibitor. | Semantic Scholar [semanticscholar.org]
- 4. Emerging roles of TBK1 in cancer immunobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of TBK1 in cancer pathogenesis and anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring (Rac)-BAY-985 IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BAY-985 is a potent, ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) with a reported IC50 of 1.5 nM.[1][2][3][4] TBK1 is a non-canonical IκB kinase (IKK) that plays a crucial role in the innate immune response to viral and bacterial infections, as well as in other cellular processes such as autophagy and cell proliferation. Its involvement in various signaling pathways has made it an attractive target for the development of therapeutics for inflammatory diseases and cancer. Accurate and reproducible measurement of the half-maximal inhibitory concentration (IC50) of compounds like this compound is critical for their preclinical characterization and drug development.
This document provides detailed protocols for determining the IC50 value of this compound against its primary target, TBK1, using a biochemical assay, and for assessing its effects on cell viability and target engagement in a cellular context.
Quantitative Data Summary
The following table summarizes the reported IC50 values for BAY-985, a closely related compound, and this compound. These values provide a benchmark for researchers performing their own IC50 determinations.
| Compound | Assay Type | Target | Reported IC50 | Reference |
| This compound | Biochemical | TBK1 | 1.5 nM | [1][2][3][4] |
| BAY-985 | Biochemical (low ATP) | TBK1 | 2 nM | [5][6] |
| BAY-985 | Biochemical (high ATP) | TBK1 | 30 nM | [5][6] |
| BAY-985 | Biochemical | IKKε | 2 nM | [5][6] |
| BAY-985 | Cellular (pIRF3) | TBK1/IKKε | 74 nM | [5][6][7] |
| BAY-985 | Cellular (Proliferation) | SK-MEL-2 cells | 900 nM | [5][6][7] |
| BAY-985 | Cellular (Proliferation) | ACHN cells | 7260 nM | [5][7] |
Signaling Pathway
TBK1 is a key kinase in the innate immune signaling pathway. Upon activation by various stimuli, such as viral nucleic acids detected by pattern recognition receptors (PRRs), TBK1 phosphorylates and activates transcription factors, primarily interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the expression of type I interferons and other antiviral genes.
Caption: TBK1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Biochemical IC50 Determination: LanthaScreen® Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding and displacement of a fluorescent tracer from the ATP-binding site of TBK1.
Materials:
-
Recombinant human TBK1 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
Staurosporine (as a positive control)
-
384-well, low-volume, black microplates
-
TR-FRET compatible plate reader
Experimental Workflow Diagram:
Caption: LanthaScreen® Kinase Binding Assay Workflow.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM. Further dilute the compound in kinase buffer to achieve the desired final concentrations in the assay.
-
Reagent Preparation:
-
Prepare a 3X solution of TBK1 enzyme and Eu-anti-Tag antibody in kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in kinase buffer. The optimal tracer concentration should be at or below its Kd for the kinase.
-
-
Assay Protocol (384-well plate):
-
Add 5 µL of the serially diluted this compound or control (DMSO for 0% inhibition, staurosporine for 100% inhibition) to the assay wells.
-
Add 5 µL of the 3X TBK1/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, exciting at approximately 340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
Cellular IC50 Determination: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., SK-MEL-2, ACHN)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Reagent
-
Opaque-walled 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) under standard cell culture conditions.[8]
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[2]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement: Phospho-IRF3 (Ser396) Assay
This protocol measures the inhibition of TBK1 activity in cells by quantifying the phosphorylation of its direct substrate, IRF3, at Serine 396. This can be performed using various methods, such as Western blotting or a sandwich ELISA kit.
Materials:
-
Cell line responsive to a TBK1 activator (e.g., HEK293T, THP-1)
-
TBK1 activator (e.g., poly(I:C), cGAMP)
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total IRF3
-
Secondary antibodies (HRP-conjugated)
-
Western blot or ELISA reagents and equipment
Procedure (General Workflow):
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a TBK1 activator for a short period (e.g., 30-60 minutes) to induce IRF3 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification (ELISA Example):
-
Use a sandwich ELISA kit for phospho-IRF3 (Ser396).
-
Add cell lysates to the antibody-coated plate.
-
Follow the kit manufacturer's instructions for incubation with detection antibodies and substrate.
-
Measure the absorbance.
-
-
Data Analysis:
-
Normalize the phospho-IRF3 signal to the total IRF3 signal or total protein concentration.
-
Plot the normalized phospho-IRF3 signal against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the cellular IC50 for TBK1 inhibition.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for researchers to accurately determine the biochemical and cellular IC50 values of this compound. The LanthaScreen® assay offers a robust method for measuring direct engagement with the TBK1 kinase, while the CellTiter-Glo® and phospho-IRF3 assays provide critical information on the compound's effects on cell viability and target inhibition in a cellular environment. Consistent and accurate IC50 determination is essential for the continued investigation and potential clinical development of TBK1 inhibitors.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. promega.com [promega.com]
- 3. ch.promega.com [ch.promega.com]
- 4. PathScan® RP Phospho-IRF-3 (Ser379) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 5. promega.com [promega.com]
- 6. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
- 7. Functional Dissection of the TBK1 Molecular Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Application Notes and Protocols for the Experimental Use of (Rac)-BAY-985 in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BAY-985 is a potent and highly selective, ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2][3][4] These noncanonical IκB kinases are crucial regulators of innate immune signaling and play a significant role in the inflammatory response.[1][2] These application notes provide a comprehensive overview of the experimental use of this compound in inflammation research, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of TBK1 and IKKε.[1][2][3][4] This inhibition has been shown to modulate downstream signaling pathways, including the regulation of interferon regulatory factor 3 (IRF3) phosphorylation.[1][2][3] A key anti-inflammatory role of TBK1/IKKε is their function as a negative regulator of the NLRP3 inflammasome.[5] The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. TBK1 and IKKε can act as an "OFF switch" or a "parking brake" on NLRP3 activation.[5] Therefore, inhibition of TBK1/IKKε by this compound is expected to enhance NLRP3 inflammasome activation and the subsequent release of IL-1β and IL-18. This makes this compound a valuable tool for studying the intricate regulation of the NLRP3 inflammasome in inflammatory diseases.
Data Presentation
The following table summarizes the key in vitro activity of this compound.
| Target | IC50 (nM) | Assay Conditions | Reference |
| TBK1 | 1.5 | Biochemical assay | [2][3][4] |
Signaling Pathway Diagram
Caption: TBK1/IKKε-mediated inhibition of the NLRP3 inflammasome.
Experimental Protocols
In Vitro Model: LPS-Stimulated Macrophages
This protocol describes the use of this compound to study the role of TBK1/IKKε in regulating the inflammatory response in a murine macrophage cell line (e.g., RAW 264.7) or a human monocytic cell line (e.g., THP-1).
Materials:
-
This compound (prepare stock solution in DMSO)
-
RAW 264.7 or THP-1 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
ATP or Nigericin (for NLRP3 activation)
-
Phosphate-buffered saline (PBS)
-
Reagents for ELISA (for IL-1β, TNF-α)
-
Reagents for Western blotting (antibodies against p-TBK1, TBK1, Caspase-1, IL-1β, β-actin)
-
Cell lysis buffer
-
Protein assay kit
Experimental Workflow Diagram:
Caption: Workflow for in vitro analysis of this compound.
Procedure:
-
Cell Culture and Plating:
-
For RAW 264.7 cells, seed at a density of 5 x 10^5 cells/well in a 24-well plate and allow to adhere overnight.
-
For THP-1 cells, differentiate to macrophages by treating with 50-100 ng/mL PMA for 48 hours. Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before the experiment.
-
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 1 nM to 1 µM is recommended. Include a vehicle control (DMSO).
-
Remove the culture medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for 1 hour at 37°C in a CO2 incubator.
-
-
Inflammation Induction (Priming):
-
Add LPS to each well to a final concentration of 100 ng/mL to prime the inflammasome.
-
Incubate for 4 hours at 37°C.
-
-
NLRP3 Inflammasome Activation:
-
Add ATP (final concentration 5 mM) or Nigericin (final concentration 10 µM) to the wells.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant for cytokine analysis. Centrifuge to remove any cell debris and store at -80°C.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well with an appropriate lysis buffer for Western blot analysis. Store the lysate at -80°C.
-
Data Analysis:
-
Cytokine Measurement (ELISA):
-
Quantify the concentration of IL-1β and TNF-α in the culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Expected outcome: this compound treatment is expected to increase LPS + ATP/Nigericin-induced IL-1β secretion due to the inhibition of the TBK1/IKKε negative feedback on the NLRP3 inflammasome. TNF-α levels may not be significantly affected or could be altered depending on the specific signaling crosstalk in the cell type.
-
-
Protein Expression and Phosphorylation (Western Blot):
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated TBK1 (p-TBK1), total TBK1, cleaved Caspase-1 (p20 subunit), pro-IL-1β, and a loading control (e.g., β-actin).
-
Expected outcome: this compound should decrease the levels of p-TBK1. Increased levels of cleaved Caspase-1 and a decrease in pro-IL-1β in the cell lysate are expected with this compound treatment in the presence of LPS and an NLRP3 activator, corresponding to the increased secretion of mature IL-1β.
-
Quantitative Data Summary (Hypothetical Data):
| Treatment Group | IL-1β Secretion (pg/mL) | Cleaved Caspase-1 (p20/β-actin ratio) | p-TBK1/Total TBK1 ratio |
| Vehicle Control | 50 ± 8 | 0.1 ± 0.02 | 1.0 ± 0.1 |
| LPS + Nigericin | 1500 ± 120 | 1.5 ± 0.2 | 3.5 ± 0.4 |
| This compound (100 nM) + LPS + Nigericin | 2500 ± 200 | 2.5 ± 0.3 | 0.5 ± 0.08 |
Conclusion
This compound is a valuable research tool for elucidating the role of TBK1 and IKKε in inflammatory signaling pathways. The provided protocols offer a framework for investigating its effects on the NLRP3 inflammasome in vitro. Researchers can adapt these methodologies to their specific experimental systems to further explore the therapeutic potential of targeting TBK1/IKKε in inflammatory diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of BAY-985 a highly selective TBK1/Ikkε inhibitor. | Semantic Scholar [semanticscholar.org]
- 5. TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
Probing the Kinome: (Rac)-BAY-985 as a Chemical Tool for TBK1 Interrogation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(Rac)-BAY-985 has emerged as a potent and selective chemical probe for TANK-binding kinase 1 (TBK1), a critical node in innate immunity and oncogenic signaling pathways. This document provides detailed application notes and experimental protocols to facilitate the use of this compound in elucidating the biological functions of TBK1 and in validating it as a therapeutic target.
Introduction to this compound
This compound is a potent, ATP-competitive inhibitor of TBK1.[1][2][3][4][5][6][7][8] It also demonstrates high potency against the closely related kinase IKKε.[9][10][11] Its utility as a chemical probe is underscored by its ability to engage TBK1 within cellular contexts and modulate downstream signaling events, making it an invaluable tool for target validation and functional studies.[12][13][14][15][16]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for its biochemical and cellular activities.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Conditions |
| TBK1 | 1.5 | ATP-competitive |
| TBK1 | 2 | Low ATP, TR-FRET |
| TBK1 | 30 | High ATP, TR-FRET |
| IKKε | 2 | Not specified |
Data sourced from[1][2][3][4][5][6][7][8][9]
Table 2: Selectivity Profile
| Off-Target Kinase | IC50 (nM) |
| FLT3 | 123 |
| RSK4 | 276 |
| DRAK1 | 311 |
| ULK1 | 7930 |
Table 3: Cellular Activity
| Assay | Cell Line | IC50 (nM) |
| pIRF3 Inhibition | MDA-MB-231 | 74 |
| Antiproliferation | SK-MEL-2 (NRAS/TP53 mutant) | 900 |
| Antiproliferation | ACHN (CDKN2A mutant) | 7260 |
Signaling Pathway Overview
TBK1 is a central kinase in multiple signaling pathways, most notably the innate immune response triggered by pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, TBK1 phosphorylates and activates transcription factors such as IRF3, leading to the production of type I interferons. It is also implicated in other cellular processes including autophagy and cell proliferation.[17][18][19][20][21]
Caption: TBK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Using this compound
The following diagram outlines a typical experimental workflow for utilizing this compound to investigate TBK1 function.
Caption: A streamlined workflow for TBK1 research using this compound.
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro TBK1 Kinase Assay (TR-FRET)
This protocol is designed to determine the IC50 of this compound against TBK1 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Recombinant human TBK1 enzyme
-
Biotinylated peptide substrate
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the TBK1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and streptavidin-conjugated acceptor).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Western Blot for Phospho-IRF3 (Ser396)
This protocol assesses the ability of this compound to inhibit TBK1-mediated phosphorylation of IRF3 in a cellular context.
Materials:
-
Cells known to have an active TBK1 pathway (e.g., MDA-MB-231, or cells stimulated with a TBK1 activator like poly(I:C))
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total IRF3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-2 hours).
-
If necessary, stimulate the TBK1 pathway (e.g., with poly(I:C)).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-IRF3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the signal.
-
Strip the membrane and re-probe with an anti-total IRF3 antibody as a loading control.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., SK-MEL-2, ACHN)
-
Complete cell culture medium
-
This compound
-
96-well clear or opaque-walled plates
-
MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent
-
Solubilization solution (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72-96 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.
-
For the CellTiter-Glo® assay, add the reagent to each well, incubate for a short period to stabilize the luminescent signal, and then read the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of this compound with TBK1 in intact cells.
Materials:
-
Cells expressing TBK1
-
This compound
-
PBS
-
PCR tubes or plates
-
Thermocycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blot materials (as described above) with an anti-TBK1 antibody
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermocycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blot using an anti-TBK1 antibody.
-
The presence of a stronger TBK1 band at higher temperatures in the this compound-treated samples compared to the control indicates thermal stabilization and thus, target engagement.
Logical Framework for Probe Application
The effective use of a chemical probe like this compound relies on a logical and systematic approach to experimentation and data interpretation.
Caption: Logical framework for using this compound as a chemical probe.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | IκB/IKK | TargetMol [targetmol.com]
- 8. This compound | TBK1 Inhibitor | DC Chemicals [dcchemicals.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 13. promega.com [promega.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. protocols.io [protocols.io]
- 20. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility issues with (Rac)-BAY-985 in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-BAY-985. The following information is designed to address common challenges, with a specific focus on solubility in DMSO, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of TBK1 (TANK-binding kinase 1) and IKKε (inhibitor of nuclear factor kappa-B kinase epsilon)[1][2][3]. These kinases are crucial components of intracellular signaling pathways, particularly in the innate immune response. By inhibiting TBK1 and IKKε, this compound can block the phosphorylation of interferon regulatory factor 3 (IRF3), a key step in the production of type I interferons[2][4][5]. This makes it a valuable tool for studying inflammatory and autoimmune diseases, as well as certain types of cancer[5].
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound[6].
Q3: What is the solubility of this compound in DMSO?
This compound is soluble in DMSO at a concentration of up to 100 mg/mL, which is equivalent to 180.64 mM[6].
Troubleshooting Guide: Solubility Issues in DMSO
Q4: I am having trouble dissolving this compound in DMSO. What could be the cause?
Several factors can contribute to solubility issues with this compound in DMSO. Here are some common causes and troubleshooting steps:
-
Moisture in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of this compound. One source explicitly states that moisture-absorbing DMSO reduces solubility[6].
-
Troubleshooting Step: Always use fresh, anhydrous, high-purity DMSO for preparing your stock solution[6]. Avoid using DMSO from a container that has been opened multiple times over a long period.
-
-
Incorrect Solvent Volume: An inaccurate calculation of the required solvent volume can lead to a supersaturated solution that will not fully dissolve.
-
Troubleshooting Step: Double-check your calculations for the desired concentration and the corresponding volume of DMSO.
-
-
Insufficient Mixing: The compound may require sufficient agitation to dissolve completely.
-
Troubleshooting Step: After adding the DMSO, vortex the solution thoroughly. If the compound still does not dissolve, gentle warming in a 37°C water bath or brief sonication can help facilitate dissolution.
-
Q5: My this compound stock solution in DMSO appears cloudy or has visible precipitate. What should I do?
Cloudiness or precipitation after initial dissolution indicates that the compound is no longer fully in solution. This can happen over time, especially with freeze-thaw cycles.
-
Troubleshooting Step:
-
Warm the stock solution in a 37°C water bath for a few minutes.
-
Vortex the solution vigorously to redissolve the precipitate.
-
To minimize freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes after the initial preparation[4].
-
Q6: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
This is a common issue for hydrophobic compounds when transferring them from a high-concentration organic stock to an aqueous environment. The final concentration of DMSO may not be high enough to maintain solubility.
-
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your aqueous solution that is as low as possible (typically ≤0.5%) while still maintaining the solubility of your compound at the desired final concentration.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of the aqueous buffer, vortexing immediately and thoroughly, and then add this intermediate dilution to the final volume.
-
Use of Surfactants: For certain cell-based assays, the inclusion of a non-ionic surfactant like Tween 80 or Pluronic F-68 in the final aqueous medium can help to maintain the solubility of hydrophobic compounds. A common formulation for in vivo use involves a mixture of DMSO, PEG300, Tween 80, and saline[6].
-
Data Presentation
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 553.58 g/mol | [6] |
| Solubility in DMSO | 100 mg/mL (180.64 mM) | [6] |
| Water Solubility | Insoluble | [6] |
| Ethanol Solubility | Insoluble | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh out 5.54 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of fresh, anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, warm the solution briefly at 37°C or sonicate for a few minutes.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 50 µL) to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage[4][7].
Mandatory Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
Technical Support Center: Enhancing In Vivo Bioavailability of (Rac)-BAY-985 and Other Small Molecule Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the in vivo bioavailability of the selective TBK1 inhibitor, (Rac)-BAY-985, and other small molecule inhibitors with similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent and selective, ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1), a key enzyme in cellular signaling pathways, with an IC50 of 1.5 nM.[1][2][3][4][5] It has demonstrated antitumor efficacy and is a valuable tool for research.[1][2][3][4][5] Like many small molecule inhibitors, this compound may exhibit poor aqueous solubility, which can significantly limit its oral bioavailability and, consequently, its in vivo efficacy.[6]
Q2: What are the primary factors that can lead to poor in vivo bioavailability of a compound like this compound?
Several factors can contribute to the poor bioavailability of orally administered small molecule inhibitors:
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Poor Aqueous Solubility: The compound may not dissolve effectively in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[6][7]
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Low Permeability: The compound may not efficiently pass through the intestinal wall into the bloodstream.[8]
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized by enzymes in the gut wall and liver before it reaches systemic circulation.[7][8]
-
Efflux Transporters: The compound might be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).[8]
Q3: What initial steps should be taken when poor bioavailability is observed in preclinical studies?
A systematic approach is crucial when initial in vivo studies show poor bioavailability:
-
Physicochemical Characterization: Thoroughly assess the compound's solubility, lipophilicity (LogP), and pKa.[8]
-
Biopharmaceutical Classification System (BCS): Classify the compound according to the BCS to understand if the rate-limiting step is solubility (Class II) or permeability (Class IV for poorly soluble compounds).[8]
-
In Vitro Assays: Conduct in vitro dissolution and permeability assays (e.g., Caco-2) to identify the primary bottleneck.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments aimed at improving the bioavailability of small molecule inhibitors.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Inconsistent dissolution in the GI tract.[7] | Standardize feeding conditions (fasting or standardized diet).[7] Optimize the formulation to ensure consistent drug release. |
| Differences in gastrointestinal motility.[7] | Acclimatize animals to handling and dosing procedures to reduce stress. Consider using a larger sample size to improve statistical power. | |
| Low oral bioavailability despite good in vitro permeability. | Poor dissolution is the rate-limiting step. | Focus on formulation strategies to enhance solubility and dissolution rate (see Formulation Strategies table below). |
| Extensive first-pass metabolism.[7] | Consider co-administration with an inhibitor of relevant metabolic enzymes (use with caution and appropriate controls). Explore alternative routes of administration (e.g., intraperitoneal injection) to bypass the liver, if appropriate for the study's objective. | |
| Efflux by transporters like P-glycoprotein (P-gp).[8] | Investigate if the compound is a P-gp substrate using in vitro models.[8] If so, consider co-administration with a P-gp inhibitor or formulation strategies that can mitigate efflux.[9] | |
| Lack of in vivo efficacy at doses predicted to be effective from in vitro data. | Insufficient drug exposure at the target site. | Conduct a pilot pharmacokinetic (PK) study to determine the plasma and tissue concentrations of the compound.[10] Perform a pharmacodynamic (PD) study to confirm target engagement at the administered dose.[10] |
| Formulation-related issues. | Ensure the compound is fully dissolved and stable in the dosing vehicle. Include a vehicle-only control group to rule out any effects of the formulation itself.[10] |
Formulation Strategies for Improving Bioavailability
For poorly soluble compounds like many small molecule inhibitors, formulation optimization is a key strategy to enhance bioavailability.[9]
| Formulation Approach | Description | Considerations |
| Co-solvents | Using a mixture of solvents (e.g., DMSO, PEG300, Tween 80, saline) to dissolve the compound.[1][10] | It is critical to test the vehicle for toxicity in a control group of animals.[10] The final concentration of organic solvents should be kept to a minimum. |
| Particle Size Reduction | Increasing the surface area of the drug particles through techniques like micronization or nano-milling to enhance dissolution rates.[9][11] | Can significantly improve the dissolution of poorly soluble drugs.[11] |
| Amorphous Solid Dispersions | Dispersing the drug in an amorphous state within a polymer matrix to increase its apparent solubility and dissolution rate.[8][9] | Requires careful selection of the polymer and preparation method.[8] |
| Lipid-Based Formulations | Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[12] | Particularly useful for compounds with high LogP values. |
| Cyclodextrins | Using cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.[10] | The stoichiometry of the complex and the type of cyclodextrin are important parameters to optimize. |
Experimental Protocols
General Protocol for an In Vivo Bioavailability Study in Rodents
This protocol provides a general framework. Specific details may need to be optimized based on the compound and animal model.
-
Animal Acclimatization: Acclimatize animals (e.g., mice or rats) to the housing conditions for at least 3 days before the experiment.[7]
-
Fasting: Fast animals overnight (12-16 hours) with free access to water before dosing.[7]
-
Formulation Preparation: Prepare the dosing formulation on the day of the experiment. Ensure homogeneity and verify the concentration of the compound.[7]
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the precise dose volume.[7]
-
Oral Administration (PO): Administer the formulation using an appropriate oral gavage needle. A typical dosing volume is 5-10 mL/kg.[7]
-
Intravenous Administration (IV): Administer a sterile solution of the compound via a suitable vein (e.g., tail vein) to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for both oral and IV routes.
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of TBK1 and the inhibitory action of this compound.
Caption: Experimental workflow for determining and improving the in vivo bioavailability of a research compound.
References
- 1. This compound | IκB/IKK | TargetMol [targetmol.com]
- 2. This compound | TBK1 Inhibitor | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pharmtech.com [pharmtech.com]
overcoming weak antitumor activity of (Rac)-BAY-985
Welcome to the technical support center for (Rac)-BAY-985. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and maximizing the potential of this compound in preclinical studies. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2][3] These kinases are key components of intracellular signaling pathways, particularly in the regulation of innate immunity and inflammation.[2][4] By inhibiting TBK1 and IKKε, BAY-985 can block the phosphorylation of interferon regulatory factor 3 (IRF3), a critical step in the type I interferon response.[1][4]
Q2: My in vitro experiments with this compound show significant anti-proliferative activity, but I am observing weak antitumor effects in my in vivo models. Why is there a discrepancy?
This is a documented observation for this compound. The discrepancy between in vitro potency and in vivo efficacy is primarily attributed to the compound's unfavorable pharmacokinetic properties.[4] In preclinical animal models, this compound has demonstrated high clearance, a large volume of distribution, a short terminal half-life, and low oral bioavailability.[3][4] These factors collectively lead to insufficient drug exposure at the tumor site to elicit a strong antitumor response.
Q3: Is this compound an MDC1-G2/M checkpoint inhibitor?
Based on available literature, the primary mechanism of action of this compound is the inhibition of TBK1 and IKKε. While TBK1 has been implicated in processes related to cell cycle progression and cell death, there is no direct evidence to classify this compound as a specific inhibitor of the Mediator of DNA Damage Checkpoint 1 (MDC1) or the G2/M checkpoint. The G2/M checkpoint is a critical cell cycle regulatory mechanism that prevents cells with damaged DNA from entering mitosis.[5][6] While some cancer therapies target this checkpoint, it is not the established primary target of BAY-985.
Troubleshooting Guides
Issue 1: Poor In Vivo Antitumor Efficacy
If you are experiencing weak antitumor activity with this compound in your animal models, consider the following strategies to enhance drug exposure and therapeutic effect.
Table 1: Strategies to Overcome Poor In Vivo Efficacy of this compound
| Strategy | Description | Key Considerations |
| Formulation Optimization | The poor bioavailability of this compound can be addressed by exploring advanced formulation strategies. | - Nanosuspensions: Reducing particle size can increase the surface area for dissolution. - Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility. - Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance absorption. |
| Alternative Routes of Administration | Bypassing the gastrointestinal tract can overcome low oral bioavailability and first-pass metabolism. | - Intraperitoneal (IP) or Intravenous (IV) Injection: These routes ensure more direct entry into systemic circulation. - Subcutaneous (SC) Implantation: Osmotic pumps can provide continuous and controlled drug release. |
| Combination Therapy | Combining this compound with other anticancer agents may lead to synergistic effects, allowing for efficacy at lower, more achievable concentrations. | - Chemotherapy: TBK1/IKKε inhibition has been shown to potentially enhance the effects of chemotherapeutic agents like docetaxel. - Targeted Therapies: Combination with inhibitors of other signaling pathways, such as MEK inhibitors, has shown promise in preclinical studies. - Immunotherapy: Given the role of TBK1 in immune signaling, combining BAY-985 with immune checkpoint inhibitors could be a rational approach. |
Issue 2: High Variability in Pharmacokinetic (PK) Data
High inter-animal variability in plasma concentrations is a common issue with orally administered compounds having poor solubility.
Table 2: Troubleshooting High Variability in PK Studies
| Potential Cause | Troubleshooting Steps |
| Inconsistent Oral Absorption | - Standardize the fasting period for all animals before dosing. - Use a consistent and well-homogenized formulation for all animals. - Consider alternative routes of administration (IP, IV) to bypass GI absorption variability. |
| Rapid Metabolism | - If using oral administration, assess the potential for first-pass metabolism. - For all routes, ensure consistent timing of sample collection post-dosing. |
| Technical Variability | - Ensure accurate dosing volumes for each animal based on their exact body weight. - Use a consistent and validated bioanalytical method for plasma sample analysis. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension Formulation for In Vivo Studies
-
Preparation of the Pre-suspension:
-
Weigh the required amount of this compound and a suitable stabilizer (e.g., a non-ionic surfactant like Tween 80 or a polymer like PVP).
-
Disperse the powder in a sterile aqueous vehicle (e.g., water for injection or saline).
-
Stir the mixture at a moderate speed to obtain a homogenous pre-suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Optimize the homogenization pressure and number of cycles to achieve the desired particle size (typically in the nanometer range).
-
Monitor particle size and distribution using a dynamic light scattering (DLS) instrument.
-
-
Sterilization and Characterization:
-
Sterilize the final nanosuspension by filtration through a 0.22 µm filter if possible, or prepare aseptically.
-
Characterize the final formulation for particle size, zeta potential, and drug concentration.
-
Protocol 2: In Vivo Antitumor Efficacy Study with Combination Therapy
-
Animal Model:
-
Treatment Groups:
-
Randomize animals into the following groups:
-
Vehicle control
-
This compound alone
-
Combination agent alone (e.g., chemotherapy or targeted therapy)
-
This compound in combination with the other agent
-
-
-
Dosing and Monitoring:
-
Administer this compound and the combination agent at their predetermined optimal doses and schedules. Use an appropriate formulation and route of administration as determined from pilot studies.
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Statistically compare the efficacy of the combination therapy to the single-agent treatments.
-
Visualizations
Caption: Logical workflow for addressing the weak in vivo activity of this compound.
Caption: Troubleshooting workflow for poor in vivo efficacy of this compound.
Caption: Simplified signaling pathway of TBK1/IKKε and the action of this compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-BAY-985 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (Rac)-BAY-985 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a highly potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2][3] It functions as an ATP-competitive inhibitor.[1][2]
Q2: What are the known off-target effects of this compound?
This compound has been observed to inhibit other kinases, although at higher concentrations than its primary targets. Known off-targets include FLT3, RSK4, DRAK1, and ULK1.[1][2]
Q3: What is the expected outcome of this compound treatment in a cellular context?
As an inhibitor of TBK1/IKKε, this compound is expected to block the phosphorylation of interferon regulatory factor 3 (IRF3).[1][2][4][5] This can lead to anti-proliferative effects in certain cancer cell lines.[1][2][6]
Q4: In which cell lines has this compound shown anti-proliferative activity?
Anti-proliferative effects have been documented in SK-MEL-2 (melanoma) and ACHN (renal cell carcinoma) cell lines.[1][2]
Q5: What is the recommended solvent for this compound?
For in vitro studies, this compound is typically dissolved in DMSO.
Troubleshooting Guide
Issue 1: No inhibition of IRF3 phosphorylation is observed.
-
Possible Cause 1: Insufficient concentration of this compound.
-
Possible Cause 2: Inactive compound.
-
Troubleshooting Step: Verify the integrity and purity of your this compound stock. Improper storage may lead to degradation. If possible, test the compound in a well-established positive control assay.
-
-
Possible Cause 3: Cell line-specific differences.
-
Troubleshooting Step: The activity of this compound can vary between cell lines. Ensure that the TBK1/IKKε pathway is active and relevant in your chosen cell model. Consider using a positive control cell line, such as MDA-MB-231, where its activity has been characterized.[2]
-
Issue 2: Unexpected cytotoxicity or off-target effects are observed.
-
Possible Cause 1: High concentration of this compound.
-
Troubleshooting Step: High concentrations of the compound can lead to off-target kinase inhibition (e.g., FLT3, RSK4, DRAK1, ULK1) and subsequent unexpected cellular phenotypes.[1][2] Review the dose-response curve and use the lowest effective concentration that inhibits the target without inducing widespread toxicity.
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a tolerable level for your cells (typically <0.1%). Run a vehicle-only control to assess the impact of the solvent on cell viability.
-
Issue 3: Weak anti-proliferative effects are observed.
-
Possible Cause 1: Cell line is not sensitive to TBK1/IKKε inhibition.
-
Troubleshooting Step: The anti-proliferative effects of this compound are cell-line dependent. For example, the IC50 for proliferation inhibition is significantly different between SK-MEL-2 (900 nM) and ACHN (7260 nM) cells.[1][2] Confirm that your cell line's survival is dependent on the TBK1/IKKε pathway.
-
-
Possible Cause 2: Sub-optimal assay conditions.
-
Troubleshooting Step: Optimize assay parameters such as cell seeding density and incubation time. For proliferation assays with this compound, an incubation period of 96 hours has been reported.[6]
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Condition | IC50 (nM) |
| TBK1 | Low ATP | 2[1][6][7] |
| TBK1 | High ATP | 30[1][6][7] |
| IKKε | - | 2[1][6][7] |
| FLT3 | - | 123[1][2] |
| RSK4 | - | 276[1][2] |
| DRAK1 | - | 311[1][2] |
| ULK1 | - | 7930[1][2] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (nM) |
| IRF3 Phosphorylation | MDA-MB-231 | 74[1][2] |
| Anti-proliferation | SK-MEL-2 | 900[1][2][6] |
| Anti-proliferation | ACHN | 7260[1][2] |
Experimental Protocols
1. Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Plating:
-
Seed cells in a white 384-well microtiter plate at a density of 300 cells/well for ACHN or 800 cells/well for SK-MEL-2 in 50 µL of medium.[6]
-
Incubate the plates overnight.
-
-
Compound Addition:
-
On the following day, add this compound to the cells at various concentrations.[6]
-
-
Incubation:
-
Incubate the plates for 96 hours.[6]
-
-
Cell Viability Measurement:
2. IRF3 Phosphorylation Assay
-
Cell Treatment:
-
Plate MDA-MB-231 cells.
-
Treat cells with varying concentrations of this compound.
-
-
Analysis:
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of BAY-985 a highly selective TBK1/Ikkε inhibitor. | Semantic Scholar [semanticscholar.org]
- 6. selleckchem.com [selleckchem.com]
- 7. biocompare.com [biocompare.com]
troubleshooting (Rac)-BAY-985 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Rac)-BAY-985, a potent, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2][3][4][5][6][7][8][9]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as BAY-985, is a small molecule inhibitor that selectively targets the serine/threonine kinases TBK1 and IKKε.[1][2][3][4][5][6][7][8][9] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of these kinases, preventing the transfer of phosphate to their downstream substrates.[1][2][4] The primary downstream effector of TBK1/IKKε is the interferon regulatory factor 3 (IRF3), and inhibition by this compound leads to a reduction in IRF3 phosphorylation.[1][3][5][9]
Q2: What is the difference between this compound and BAY-985?
Based on available literature and supplier information, "this compound" and "BAY-985" are used interchangeably to refer to the same dual inhibitor of TBK1 and IKKε. The "(Rac)" prefix indicates that the compound is a racemic mixture. For experimental purposes, it is crucial to be consistent with the specific formulation used throughout a study.
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years.[10] Stock solutions in a solvent like DMSO can be stored at -80°C for up to one year.[10] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 100 mg/mL.[6] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[10]
Troubleshooting Experimental Variability
Users of this compound may encounter variability in their experimental results. This section addresses common issues and provides guidance on how to troubleshoot them.
Issue 1: Inconsistent IC50 Values in Biochemical or Cell-Based Assays
Possible Causes:
-
ATP Concentration: As an ATP-competitive inhibitor, the apparent IC50 value of this compound is highly dependent on the ATP concentration in the assay.[1][2][7] Higher ATP concentrations will lead to a higher apparent IC50.
-
Enzyme/Substrate Concentration: Variations in the concentration of recombinant TBK1/IKKε or the substrate can affect the reaction kinetics and, consequently, the measured IC50.
-
Cell Health and Density: In cell-based assays, factors such as cell line passage number, confluency, and overall health can significantly impact the cellular response to the inhibitor.
-
Compound Stability and Solubility: Improper storage or handling of this compound can lead to its degradation. Precipitation of the compound due to low solubility in the assay medium can also lead to inaccurate results.
Troubleshooting Steps:
-
Standardize ATP Concentration: Ensure that the ATP concentration is consistent across all experiments and ideally close to the Km of the kinase for ATP to allow for better comparison of IC50 values.[7]
-
Quality Control of Reagents: Use highly purified and active recombinant enzymes. Validate substrate quality and concentration.
-
Consistent Cell Culture Practices: Use cells within a defined passage number range, seed at a consistent density, and ensure high cell viability before starting the experiment.
-
Proper Compound Handling: Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment. Visually inspect for any precipitation in the media.
Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity
Possible Causes:
-
Cellular Permeability: The compound may have poor membrane permeability, resulting in a lower effective intracellular concentration compared to the concentration used in the assay.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell, reducing its intracellular concentration.
-
Off-Target Effects: At higher concentrations, this compound may engage with other kinases or cellular targets, leading to phenotypes that are not directly related to TBK1/IKKε inhibition.[1][2]
-
Cellular ATP Levels: The intracellular ATP concentration is typically much higher than that used in many biochemical assays, which can lead to a rightward shift in the cellular IC50 value.[7]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a wide dose-response experiment in your cellular assay to determine the optimal concentration range.
-
Time-Course Experiment: Evaluate the effect of the inhibitor at different time points to understand the kinetics of its cellular activity.
-
Control Experiments: Use a structurally unrelated TBK1/IKKε inhibitor to confirm that the observed phenotype is due to on-target inhibition. A rescue experiment, where the phenotype is reversed by expressing a drug-resistant mutant of the target, can also provide strong evidence for on-target activity.
-
Measure Target Engagement: Whenever possible, directly measure the inhibition of the downstream target, p-IRF3, in your cells to correlate with the observed phenotype.[1][3][5][9]
Issue 3: Weak or Inconsistent In Vivo Efficacy
Possible Causes:
-
Pharmacokinetics and Bioavailability: this compound has been reported to have high clearance and a short half-life in vivo, which may lead to suboptimal tumor exposure.[1][9]
-
Tumor Model Specificity: The antitumor efficacy of this compound has been shown to be cell-line dependent, with weak activity observed in some xenograft models.[3][5][9]
-
Formulation and Administration: Improper formulation can lead to poor solubility and absorption, while the route and frequency of administration can significantly impact the in vivo response.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If feasible, perform a pharmacokinetic study in your animal model to determine the exposure levels of the compound.
-
Optimize Dosing Regimen: Based on pharmacokinetic data or literature, adjust the dose and frequency of administration to maintain an effective concentration of the inhibitor in the plasma and tumor.
-
Select Appropriate Animal Model: Carefully choose a tumor model that has been shown to be sensitive to TBK1/IKKε inhibition.
-
Ensure Proper Formulation: Use a well-established and validated formulation for in vivo studies to ensure maximum solubility and bioavailability.[10]
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Target/Assay | IC50 (nM) | Conditions | Reference(s) |
| TBK1 | 1.5 | Biochemical Assay | [2][4][10] |
| TBK1 | 2 | Biochemical Assay (low ATP) | [1][6][7] |
| TBK1 | 30 | Biochemical Assay (high ATP) | [1][6][7] |
| IKKε | 2 | Biochemical Assay | [1][6][7] |
| p-IRF3 Inhibition | 74 | Cellular Assay (MDA-MB-231 cells) | [1][2][9] |
| SK-MEL-2 Cell Proliferation | 900 | Cellular Assay | [1][2][6] |
| ACHN Cell Proliferation | 7260 | Cellular Assay | [1][2][6] |
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Off-Target Kinase | IC50 (nM) | Reference(s) |
| FLT3 | 123 | [1][2][9] |
| RSK4 | 276 | [1][2][9] |
| DRAK1 | 311 | [1][2][9] |
| ULK1 | 7930 | [1][2][9] |
Experimental Protocols
1. In Vitro TBK1/IKKε Inhibition Assay (TR-FRET)
This protocol is a general guideline for a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 of this compound.
-
Materials:
-
Recombinant human TBK1 or IKKε enzyme
-
Biotinylated peptide substrate
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
This compound stock solution in DMSO
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of the kinase (e.g., 1-5 nM) to each well of the microplate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP (at a concentration close to the Km of the kinase).
-
Incubate for 60-120 minutes at room temperature.
-
Stop the reaction by adding a detection mixture containing the europium-labeled antibody and streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET compatible plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cellular p-IRF3 Inhibition Assay (Western Blot)
This protocol describes how to measure the inhibition of IRF3 phosphorylation in cells treated with this compound.
-
Materials:
-
Cell line known to have active TBK1/IKKε signaling (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
Stimulant for the TBK1/IKKε pathway (e.g., poly(I:C), cGAMP)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-IRF3 (Ser396) and total IRF3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a defined period (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-IRF3 and total IRF3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-IRF3 signal to the total IRF3 signal.
-
Visualizations
Caption: this compound inhibits the TBK1/IKKε signaling pathway.
Caption: Experimental workflow for characterizing this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. This compound | IκB/IKK | TargetMol [targetmol.com]
Optimizing (Rac)-BAY-985 Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of (Rac)-BAY-985, a potent and selective TBK1 inhibitor, for cell viability assays. Accurate determination of the optimal concentration is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive, and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2] It functions by blocking the kinase activity of these enzymes, which are key components of the innate immune signaling pathway. A primary downstream effect of TBK1/IKKε inhibition is the prevention of Interferon Regulatory Factor 3 (IRF3) phosphorylation, a critical step in the production of type I interferons.[2][3]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
The optimal concentration of this compound is highly dependent on the cell line and experimental duration. Based on available data, a starting range of 10 nM to 10 µM is recommended for initial dose-response experiments.
-
Mechanistic IC50: The concentration required to inhibit the cellular phosphorylation of its target, IRF3, was found to be 74 nM.[2][3]
-
Anti-proliferative IC50: In 96-hour proliferation assays, the IC50 values were 900 nM for the SK-MEL-2 cell line and 7260 nM (7.26 µM) for the ACHN cell line.[2][3]
-
General Cellular Use: A concentration of 200 nM is recommended as a starting point for general cellular assays.
It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a powder. For long-term storage, it should be kept at -20°C for up to two years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Pipetting errors during compound dilution or reagent addition.3. "Edge effect" in the multi-well plate due to evaporation. | 1. Ensure a single-cell suspension before seeding and mix thoroughly. Use a consistent seeding density across all wells.2. Use calibrated pipettes and ensure proper mixing of solutions at each dilution step.3. To mitigate evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
| Cell viability exceeds 100% at low concentrations | 1. The inhibitor may have a hormetic effect at low doses, stimulating cell proliferation.2. Inaccurate background subtraction. | 1. This is a known biological phenomenon. Report the data as observed and focus on the inhibitory concentration range.2. Ensure proper background subtraction using wells with media and the viability reagent but no cells. |
| No significant decrease in cell viability even at high concentrations | 1. The chosen cell line may be resistant to TBK1 inhibition.2. The incubation time may be too short to observe a cytotoxic effect.3. The compound has degraded due to improper storage or handling. | 1. Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the assay.2. Extend the incubation period (e.g., from 24 to 48 or 72 hours) and repeat the dose-response experiment.3. Use a fresh aliquot of this compound and prepare fresh dilutions for each experiment. |
| Discrepancy between observed IC50 and published values | 1. Different cell lines have varying sensitivities.2. Variations in experimental protocols (e.g., cell seeding density, incubation time, viability assay method). | 1. This is expected. The purpose of the initial experiment is to determine the IC50 in your specific system.2. Standardize your protocol and ensure consistency across experiments. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different assays.
| Assay Type | Cell Line/Target | Incubation Time | IC50 Value |
| Enzymatic Assay | TBK1 (low ATP) | N/A | 2 nM |
| Enzymatic Assay | IKKε | N/A | 2 nM |
| Mechanistic Cellular Assay | pIRF3 Inhibition | Not Specified | 74 nM |
| Anti-proliferation Assay | SK-MEL-2 | 96 hours | 900 nM |
| Anti-proliferation Assay | ACHN | 96 hours | 7260 nM (7.26 µM) |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the dose-dependent effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Chosen cell line
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells, then dilute to the desired seeding density (e.g., 5,000 - 10,000 cells/well). b. Seed 100 µL of the cell suspension into each well of a 96-well plate. c. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in complete culture medium to create a range of concentrations (e.g., 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 0 nM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). d. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. e. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully aspirate the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the no-cell control wells from all other wells. c. Normalize the data to the vehicle control (set to 100% viability). d. Plot the normalized cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: TBK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration in cell viability assays.
References
Technical Support Center: (Rac)-BAY-985 Xenograft Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the TBK1/IKKε inhibitor, (Rac)-BAY-985, in xenograft models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing potent anti-proliferative effects of this compound in our cancer cell line in vitro, but see weak or no anti-tumor activity in our xenograft model. Why is there a discrepancy?
This is a key challenge that has been reported with this compound. While it shows anti-proliferative efficacy in cell lines such as the melanoma cell line SK-MEL-2, it has demonstrated weak antitumor activity in the corresponding xenograft model.[1][2] Several factors could contribute to this discrepancy:
-
Pharmacokinetics (PK): this compound has been shown to have high clearance and a short terminal half-life in preclinical models.[3][4] This means the compound is rapidly removed from circulation, which may prevent it from reaching and maintaining a therapeutic concentration within the tumor tissue.
-
Tumor Microenvironment (TME): The in vivo TME is significantly more complex than in vitro cell culture conditions. Factors such as stromal cells, extracellular matrix, and hypoxia can create barriers to drug penetration and may also activate signaling pathways that promote tumor survival, potentially counteracting the effects of BAY-985.
-
Off-target effects: While this compound is a selective TBK1/IKKε inhibitor, off-target effects in the complex in vivo system could potentially influence tumor growth in unexpected ways.
-
Model System Limitations: The specific xenograft model, including the mouse strain and the site of tumor implantation, can influence drug efficacy.
Q2: How can we troubleshoot the weak in vivo efficacy of this compound in our xenograft model?
To address the challenge of weak in vivo efficacy, consider the following troubleshooting steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Conduct a PK study in your tumor-bearing mice to determine the concentration of this compound in both plasma and tumor tissue over time. This will help you understand if the drug is reaching the tumor at sufficient concentrations.
-
Correlate the drug concentration with a pharmacodynamic marker of target engagement. Since BAY-985 inhibits TBK1/IKKε, you could measure the phosphorylation of its downstream target, IRF3, in tumor tissue.[1][2]
-
-
Dosing Regimen Optimization:
-
Based on the PK/PD data, you may need to adjust the dosing regimen. This could involve increasing the dose, increasing the dosing frequency, or exploring alternative routes of administration to improve drug exposure at the tumor site.
-
-
Combination Therapy:
-
Consider combining this compound with other anti-cancer agents. The TBK1/IKKε pathway can interact with other signaling pathways involved in tumor growth and survival. A combination approach may lead to synergistic anti-tumor effects.
-
-
Refine the Xenograft Model:
-
Ensure the chosen cell line is appropriate and well-characterized.
-
Consider using an orthotopic xenograft model, where the tumor is implanted in the organ of origin. This can better recapitulate the natural tumor microenvironment and may provide a more accurate assessment of drug efficacy.
-
Q3: What are the reported in vitro IC50 values for this compound?
The IC50 values for this compound vary depending on the assay and cell line. Here is a summary of reported values:
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| TBK1 (low ATP) | Biochemical Assay | 2 | [3] |
| TBK1 (high ATP) | Biochemical Assay | 30 | [3] |
| IKKε | Biochemical Assay | 2 | [3] |
| TBK1 | Biochemical Assay | 1.5 | [5] |
| pIRF3 (MDA-MB231 cells) | Cell-based Assay | 74 | [1][3] |
| SK-MEL-2 (melanoma) | Proliferation Assay | 900 | [1][3] |
| ACHN (renal) | Proliferation Assay | 7260 | [1][3] |
Q4: What is a typical dosing regimen for this compound in a xenograft study?
In a reported study using a SK-MEL-2 human melanoma xenograft model in female NMRI nude mice, this compound was administered at a dose of 200 mg/kg orally, twice daily, for 111 days.[1][3] This treatment was reported to be well-tolerated with less than 10% body weight loss.[1][3] However, as mentioned, this regimen resulted in weak antitumor efficacy, with a tumor growth inhibition (T/C ratio) of 0.6.[1][3]
Experimental Protocols
Protocol: SK-MEL-2 Xenograft Model for Efficacy Testing of this compound
1. Cell Culture:
- Culture SK-MEL-2 human melanoma cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the logarithmic growth phase for tumor implantation.
2. Animal Husbandry:
- Use immunodeficient mice (e.g., female NMRI nude mice, 6-8 weeks old).
- Acclimate the animals to the facility for at least one week before the start of the experiment.
- Provide ad libitum access to sterile food and water.
3. Tumor Implantation:
- Resuspend the harvested SK-MEL-2 cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
- Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
5. Drug Administration:
- Vehicle Control Group: Administer the vehicle solution used to formulate this compound to the control group animals according to the same schedule as the treatment group.
- This compound Treatment Group: Prepare a formulation of this compound for oral administration. A previously reported dose is 200 mg/kg, administered twice daily.[1][3]
6. Efficacy and Toxicity Assessment:
- Continue to measure tumor volume and body weight regularly throughout the study.
- Monitor the animals for any signs of toxicity.
- At the end of the study, euthanize the animals and excise the tumors.
- Measure the final tumor weight.
- Calculate the tumor growth inhibition (T/C ratio).
7. (Optional) Pharmacodynamic Analysis:
- Collect tumor samples at various time points after the last dose to assess target engagement (e.g., by measuring pIRF3 levels via Western blot or immunohistochemistry).
Visualizations
Signaling Pathway of TBK1/IKKε Inhibition by this compound
Caption: TBK1/IKKε signaling pathway and its inhibition by this compound.
Experimental Workflow for a Xenograft Study
Caption: General experimental workflow for a xenograft efficacy study.
References
interpreting unexpected results with (Rac)-BAY-985
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (Rac)-BAY-985, a potent, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a highly potent and selective dual inhibitor of TBK1 and IKKε. It functions by competing with ATP for the kinase binding site.[1][2][3][4][5]
Q2: I am not observing the expected inhibition of my target pathway. What are some potential reasons?
Several factors could contribute to a lack of expected inhibition. Consider the following:
-
Inhibitor Concentration: The concentration of this compound may be too low to achieve effective inhibition in your specific cell line or assay. It is recommended to perform a dose-response experiment to determine the optimal concentration.[6]
-
Cell Line Specificity: The expression levels and activation status of TBK1 and IKKε can vary significantly between different cell lines.[6] Confirm that your chosen cell line expresses these kinases and that the pathway is active.
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, high intracellular ATP concentrations can reduce its efficacy. The IC50 value for TBK1 is notably lower at low ATP concentrations (2 nM) compared to high ATP concentrations (30 nM).[1][7]
-
Experimental Conditions: Ensure that the inhibitor is properly dissolved and that the final solvent concentration in your cell culture medium is low (typically <0.5% for DMSO) to avoid solvent-induced effects.[6]
Q3: I am observing off-target effects. What are the known off-targets of this compound?
While this compound is highly selective for TBK1 and IKKε, it has been shown to inhibit other kinases at higher concentrations. Known off-targets include FLT3, RSK4, and DRAK1.[1][7] If you suspect off-target effects, consider using a lower concentration of the inhibitor or a structurally different inhibitor targeting the same pathway to confirm your results.
Q4: My in vitro kinase assay results with this compound do not match my in vivo observations. Why might this be?
Discrepancies between in vitro and in vivo results are not uncommon.[8] Potential reasons include:
-
Cellular Uptake and Efflux: The compound may not be efficiently entering the cells in your in vitro setup, or it could be actively removed by efflux pumps.
-
Presence of Serum: Components in the cell culture medium, such as serum proteins, can bind to the inhibitor and reduce its effective concentration.[8]
-
Metabolism: Cells in culture or in vivo may metabolize the compound, altering its activity.
Q5: What is the expected downstream effect of TBK1/IKKε inhibition by this compound?
A key downstream effect of TBK1/IKKε inhibition is the reduced phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1][7] this compound has been shown to inhibit the cellular phosphorylation of IRF3 with an IC50 of 74 nM.[1][7]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary targets and known off-target kinases.
Table 1: Inhibitory Activity of this compound against Primary Targets
| Target | IC50 (nM) | Assay Condition |
| TBK1 | 1.5 - 2 | Low ATP |
| TBK1 | 30 | High ATP |
| IKKε | 2 | Not specified |
Data compiled from multiple sources.[1][2][3][4][5][7]
Table 2: Inhibitory Activity of this compound against Off-Target Kinases
| Off-Target Kinase | IC50 (nM) |
| FLT3 | 123 |
| RSK4 | 276 |
| DRAK1 | 311 |
| ULK1 | 7930 |
Data from MedChemExpress.[1][7]
Experimental Protocols & Workflows
Below are generalized protocols and workflows that can be adapted for experiments using this compound.
General Experimental Workflow for Kinase Inhibitor Studies
Caption: A generalized workflow for in vitro experiments using a kinase inhibitor.
TBK1/IKKε Signaling Pathway
Caption: Simplified signaling pathway of TBK1/IKKε and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TBK1 Inhibitor | DC Chemicals [dcchemicals.com]
- 5. This compound | IκB/IKK | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
refining (Rac)-BAY-985 treatment protocols for efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing (Rac)-BAY-985, a potent and selective ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate effective and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive dual inhibitor of TBK1 and IKKε.[1][2] These kinases are key components of intracellular signaling pathways that regulate inflammatory responses and play a role in oncogenesis. By inhibiting TBK1 and IKKε, this compound can block the phosphorylation of downstream targets, such as interferon regulatory factor 3 (IRF3), which is crucial for the production of type I interferons.[1][3]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for TBK1/IKKε, it has been shown to inhibit other kinases at higher concentrations. The known off-target kinases and their respective IC50 values are FLT3 (123 nM), RSK4 (276 nM), and DRAK1 (311 nM).[1] It is crucial to consider these off-target effects when designing experiments and interpreting results, especially when using concentrations of this compound in the higher nanomolar range.
Q3: Why is there a discrepancy between the in vitro potency and in vivo efficacy of this compound?
This compound demonstrates high potency in in vitro biochemical and cell-based assays, with IC50 values in the low nanomolar range for TBK1/IKKε inhibition.[1][2] However, in vivo studies using xenograft models have shown only weak antitumor efficacy.[1][3] This discrepancy is attributed to the compound's pharmacokinetic properties, which include high clearance and a short terminal half-life.[1] Researchers should be aware of these limitations when transitioning from in vitro to in vivo studies.
Q4: What is the recommended storage and stability of this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution is stable for up to one year at -80°C and for one month at -20°C. To maintain the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | Compound Precipitation: this compound has limited solubility in aqueous media. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to prevent precipitation. Prepare fresh dilutions from a concentrated stock solution for each experiment. Visually inspect the media for any signs of precipitation. |
| Cell Line Variability: Different cell lines may have varying levels of TBK1/IKKε expression or pathway activation. | Confirm the expression and activation status of the TBK1/IKKε pathway in your chosen cell line using techniques like Western blotting. Consider using a positive control cell line with known sensitivity to TBK1/IKKε inhibition. | |
| Incorrect Dosage Calculation: Errors in calculating the required concentration. | Double-check all calculations for dilutions. Use a calibrated pipette for accurate liquid handling. | |
| High background signal or unexpected off-target effects. | Concentration Too High: Using excessively high concentrations can lead to inhibition of other kinases. | Perform a dose-response curve to determine the optimal concentration that inhibits TBK1/IKKε without significant off-target effects. Refer to the known IC50 values for off-target kinases. |
| Contamination of Reagents: Contaminated cell culture media or reagents can interfere with the assay. | Use fresh, sterile reagents and maintain aseptic techniques during experiments. | |
| Difficulty in achieving desired in vivo efficacy. | Poor Pharmacokinetics: this compound has high clearance and a short half-life in vivo. | Optimize the dosing regimen. Consider more frequent administration or the use of a vehicle that can improve its pharmacokinetic profile. Be aware that significant antitumor efficacy may be challenging to achieve with this compound alone. |
| Inadequate Formulation: Improper dissolution or suspension of the compound for in vivo administration. | Follow the recommended in vivo formulation protocols carefully. Ensure the compound is fully dissolved or forms a stable suspension before administration. | |
| Compound instability during long-term experiments. | Degradation of the Compound: Improper storage or handling can lead to degradation. | Adhere strictly to the recommended storage conditions. Prepare fresh working solutions from a frozen stock for each experiment and avoid storing diluted solutions for extended periods. |
Data Presentation
In Vitro Potency of this compound
| Target/Assay | IC50 (nM) | Cell Line | Notes |
| TBK1 (low ATP) | 2 | - | Biochemical assay. |
| TBK1 (high ATP) | 30 | - | Biochemical assay. |
| IKKε | 2 | - | Biochemical assay. |
| pIRF3 Phosphorylation | 74 | MDA-MB-231 | Cell-based mechanistic assay.[1] |
| SK-MEL-2 Proliferation | 900 | SK-MEL-2 | Cell proliferation assay.[1] |
| ACHN Proliferation | 7260 | ACHN | Cell proliferation assay.[1] |
Off-Target Kinase Inhibition
| Kinase | IC50 (nM) |
| FLT3 | 123[1] |
| RSK4 | 276[1] |
| DRAK1 | 311[1] |
| ULK1 | 7930[1] |
In Vivo Pharmacokinetics in Rats
| Parameter | Value |
| Clearance (CLb) | 4.0 L/h/kg[1] |
| Volume of Distribution (Vss) | 2.9 L/kg[1] |
| Terminal Half-life (t1/2) | 0.79 h[1] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Plating: Seed cells (e.g., SK-MEL-2 or ACHN) in a 384-well plate at a density of 300-800 cells per well in 50 µL of the appropriate growth medium.[3]
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition: The following day, add serial dilutions of this compound to the wells. A vehicle control (e.g., 0.1% DMSO) should be included.
-
Incubation: Incubate the plates for 96 hours.[3]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
In Vivo Formulation Protocol
This protocol is for a clear solution and should be prepared fresh on the day of use.
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[1]
-
Prepare the Vehicle: The vehicle consists of a mixture of PEG300, Tween-80, and Saline.
-
Mixing:
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of Saline to reach a final volume of 1 mL.
-
-
Administration: The final solution is ready for oral gavage or other appropriate routes of administration. The final concentration in this example is 2.08 mg/mL.
Mandatory Visualizations
Caption: this compound inhibits the TBK1/IKKε signaling pathway.
Caption: Workflow for in vitro cell proliferation assay.
Caption: Troubleshooting logic for inconsistent in vitro results.
References
Validation & Comparative
A Comparative Guide to (Rac)-BAY-985 and Other TBK1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for the accurate interrogation of biological pathways and the development of novel therapeutics. This guide provides an objective comparison of (Rac)-BAY-985 with other notable TANK-binding kinase 1 (TBK1) inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations.
Introduction to TBK1 and Its Inhibition
TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It is a key downstream effector of several pattern recognition receptors, including Toll-like receptors (TLRs) and the cGAS-STING pathway.[1] Upon activation, TBK1 phosphorylates and activates transcription factors such as Interferon Regulatory Factor 3 (IRF3) and components of the NF-κB pathway, leading to the production of type I interferons and other inflammatory cytokines.[2][3] Dysregulation of TBK1 activity has been implicated in various diseases, including autoimmune disorders, inflammatory conditions, and certain cancers, making it an attractive target for therapeutic intervention.[3][4]
This compound: A Potent and Selective TBK1 Inhibitor
This compound has emerged as a highly potent and selective, ATP-competitive inhibitor of TBK1.[5] Its efficacy in targeting TBK1 makes it a valuable tool for studying the physiological and pathological roles of this kinase.
Performance Comparison of TBK1 Inhibitors
The following tables summarize the in vitro potency of this compound in comparison to other widely used TBK1 inhibitors. It is important to note that IC50 values can vary based on experimental conditions, particularly the concentration of ATP used in kinase assays.
Table 1: In Vitro Potency of TBK1 Inhibitors
| Inhibitor | TBK1 IC50 (nM) | IKKε IC50 (nM) | Other Notable Targets (IC50 nM) | Reference(s) |
| This compound | 1.5 | 2 | FLT3 (123), RSK4 (276), DRAK1 (311) | [5][6] |
| BAY-985 | 2 (low ATP), 30 (high ATP) | 2 | ULK1 (7930) | [5] |
| BX795 | 6 | 41 | PDK1 (6) | [5] |
| MRT67307 | 19 | 160 | ULK1 (45), ULK2 (38) | [5] |
| GSK8612 | pIC50 = 6.8 | - | Highly selective for TBK1 | [5][6] |
| Amlexanox | ~1000-2000 | ~1000-2000 | - | [5] |
Table 2: Cellular Activity of TBK1 Inhibitors
| Inhibitor | Cell-Based Assay | IC50 (nM) | Cell Line | Reference(s) |
| BAY-985 | pIRF3 inhibition | 74 | MDA-MB-231 | [5] |
| BAY-985 | Anti-proliferation | 900 | SK-MEL-2 | [5] |
| GSK8612 | pIRF3 inhibition | pIC50 = 6.0 | Ramos | [7] |
Experimental Methodologies
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are representative protocols for key assays used to characterize TBK1 inhibitors.
In Vitro TBK1 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by purified TBK1 enzyme. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human TBK1 enzyme
-
Biotinylated peptide substrate (e.g., a peptide containing the IRF3 phosphorylation motif)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Test compounds (e.g., this compound) dissolved in DMSO
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant TBK1 enzyme, and the biotinylated peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for TBK1 to accurately determine ATP-competitive inhibition.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: Europium-labeled anti-phospho-substrate antibody and SA-APC.
-
Incubate in the dark at room temperature for at least 60 minutes to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Phospho-IRF3 (pIRF3) Inhibition Assay
This cell-based assay measures the ability of an inhibitor to block the TBK1-mediated phosphorylation of its downstream target, IRF3, in response to a stimulus.
Materials:
-
A relevant cell line (e.g., human monocytic THP-1 cells or MDA-MB-231 breast cancer cells).[5][7]
-
Cell culture medium and supplements.
-
TBK1 pathway agonist (e.g., lipopolysaccharide (LPS), poly(I:C), or cGAMP).[7]
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: primary antibodies against phospho-IRF3 (Ser396) and total IRF3, and a loading control (e.g., GAPDH or β-actin); species-specific secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorescent dye).
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a TBK1 pathway agonist for a time known to induce robust IRF3 phosphorylation (e.g., 1-3 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using an appropriate method (e.g., chemiluminescence or fluorescence).
-
Strip the membrane and re-probe for total IRF3 and the loading control to ensure equal protein loading.
-
Quantify the band intensities and calculate the ratio of phospho-IRF3 to total IRF3. Determine the IC50 value of the inhibitor.
Signaling Pathway and Experimental Workflow Visualizations
To further aid in the understanding of TBK1's role and the methods to study its inhibition, the following diagrams are provided.
Caption: Simplified TBK1 signaling pathway.
Caption: Workflow for TBK1 inhibitor characterization.
Conclusion
This compound is a highly potent inhibitor of TBK1 with an IC50 in the low nanomolar range, demonstrating superior in vitro potency compared to many other commonly used TBK1 inhibitors such as Amlexanox. Its potency is comparable to that of BX795 and MRT67307, though selectivity profiles differ. GSK8612 stands out for its high selectivity. The choice of inhibitor will ultimately depend on the specific experimental needs, including the desired potency, selectivity, and whether an in vitro or in vivo model is being used. This guide provides a foundational comparison to aid researchers in making an informed decision for their studies of TBK1-mediated signaling.
References
- 1. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. The role of TBK1 in cancer pathogenesis and anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-BAY-985: A Comparative Guide to a Selective IKKε Inhibitor
(Rac)-BAY-985 is a potent and selective, ATP-competitive dual inhibitor of IκB kinase ε (IKKε) and TANK-binding kinase 1 (TBK1). [1][2][3][4] This guide provides a comparative analysis of this compound, offering insights into its selectivity, mechanism of action, and performance against other alternative inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development.
Performance and Selectivity
This compound demonstrates high potency for both IKKε and its homolog TBK1, with IC50 values in the low nanomolar range.[3][4][5][6] Its selectivity has been profiled against a panel of other kinases, revealing a favorable selectivity profile.
Inhibitor Selectivity Profile:
| Kinase | This compound IC50 (nM) | MRT67307 IC50 (nM) | TBK1/IKKε-IN-5 IC50 (nM) |
| IKKε | 2 [3][4][6] | 160 [4] | 5.6 [7] |
| TBK1 | 2 (low ATP), 30 (high ATP) [3][4][6] | 19 [4] | 1.0 [7] |
| FLT3 | 123[3][5] | - | - |
| RSK4 | 276[3][5] | - | - |
| DRAK1 | 311[3][5] | - | - |
| ULK1 | 7930[3][5] | 45[4] | - |
| ULK2 | - | 38[4] | - |
Note: A lower IC50 value indicates higher potency. Data for alternative inhibitors is provided where available.
A KINOMEscan™ profiling of BAY-985 at a concentration of 100 nM showed a high degree of selectivity, with most kinases showing minimal inhibition.[8] This further underscores its targeted activity towards IKKε and TBK1.
Signaling Pathways
IKKε is a key kinase in multiple signaling pathways, primarily associated with the innate immune response and inflammation. It is also implicated in oncogenic pathways.
IKKε/TBK1-Mediated Innate Immune Signaling:
IKKε and TBK1 are crucial for the production of type I interferons in response to viral infections.[1] They act downstream of pattern recognition receptors (PRRs) to phosphorylate and activate the transcription factor IRF3, leading to the expression of interferon-stimulated genes.
References
- 1. Viral suppression of innate immunity via spatial isolation of TBK1/IKKε from mitochondrial antiviral platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of RAB7 by TBK1/IKKε Regulates Innate Immune Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. fms related receptor tyrosine kinase 3 | Type III RTKs: PDGFR, CSFR, Kit, FLT3 receptor family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 所有产品 | Selleck.cn [selleck.cn]
- 8. pure.mpg.de [pure.mpg.de]
A Head-to-Head Battle in HER2+ Breast Cancer: SYD985 Emerges as a Potent Alternative in T-DM1 Resistant Models
For researchers, scientists, and drug development professionals navigating the challenge of acquired resistance to T-DM1 in HER2-positive breast cancer, the landscape of therapeutic alternatives is evolving. Preclinical evidence strongly suggests that the next-generation antibody-drug conjugate (ADC), SYD985 (trastuzumab duocarmazine), demonstrates significant efficacy in models where T-DM1 has lost its therapeutic advantage. This guide provides a comprehensive comparison of SYD985 and T-DM1, focusing on their performance in resistant settings, supported by experimental data and detailed methodologies.
T-DM1 (ado-trastuzumab emtansine) has been a cornerstone in the treatment of HER2-positive breast cancer. However, the emergence of resistance, driven by mechanisms such as reduced HER2 expression, impaired lysosomal processing, and increased drug efflux, presents a significant clinical hurdle. SYD985, with its distinct mechanism of action, offers a promising strategy to overcome these resistance pathways.
Efficacy in T-DM1 Resistant Models: A Quantitative Comparison
Preclinical studies utilizing patient-derived xenograft (PDX) models and in vitro cell line models of acquired T-DM1 resistance have demonstrated the superior activity of SYD985.
| Model System | Treatment | Metric | Result | Reference |
| In Vitro T-DM1-Resistant PDX-Derived Cells | ||||
| R44, R55, R200 (T-DM1 Resistant) | SYD985 | IC50 | Comparable to parental, T-DM1 sensitive cells | [1] |
| R44, R55, R200 (T-DM1 Resistant) | T-DM1 | IC50 | Significantly higher than parental cells | [1] |
| In Vivo T-DM1-Resistant PDX Models | ||||
| PDX118-voR (Acquired T-DM1 Resistance) | SYD985 | Tumor Growth | Significant tumor growth inhibition | [1] |
| PDX510-voR (Acquired T-DM1 Resistance) | SYD985 | Tumor Growth | Significant tumor growth inhibition | [1] |
| PDX580 (Primary T-DM1 Resistance) | SYD985 | Tumor Growth | Effective reduction in tumor growth | [1] |
Deciphering the Mechanisms: How SYD985 Overcomes T-DM1 Resistance
The key differentiators for SYD985's efficacy in resistant models lie in its design. Unlike T-DM1, which utilizes a non-cleavable linker and the microtubule inhibitor DM1, SYD985 is composed of trastuzumab linked to a potent DNA-alkylating agent, duocarmycin, via a cleavable linker.[1]
This structural difference leads to a distinct mechanism of action:
-
Cleavable Linker and Bystander Effect: The linker in SYD985 is designed to be cleaved by intracellular proteases, releasing the potent duocarmycin payload. This payload is membrane-permeable, allowing it to diffuse out of the target HER2-positive cell and kill neighboring tumor cells, regardless of their HER2 expression status. This "bystander effect" is crucial in overcoming resistance driven by heterogeneous HER2 expression.[1][2]
-
Potent Payload with a Different Target: Duocarmycin alkylates DNA, leading to cell death. This is a different mechanism of cytotoxicity compared to DM1, which targets microtubules. This allows SYD985 to be effective even when resistance mechanisms to microtubule inhibitors are present.[1][3]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.
Generation of T-DM1 Resistant Models
-
In Vitro Models: T-DM1 resistant cell lines were established by chronically exposing parental HER2-positive breast cancer cells (e.g., KPL-4, BT-474M1, and PDX-derived cells) to gradually increasing concentrations of T-DM1 over a period of several months.[1][4] Resistance was confirmed by determining the IC50 values for T-DM1 in the resistant lines compared to the parental cells.
-
In Vivo Patient-Derived Xenograft (PDX) Models: T-DM1 resistant PDX models were generated by treating mice bearing HER2-positive breast cancer PDXs with T-DM1 until tumors developed progressive disease. The resistant tumors were then serially passaged in new cohorts of mice to establish a stable T-DM1 resistant PDX line.[1]
In Vitro Cytotoxicity Assays
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells were treated with a serial dilution of SYD985 or T-DM1.
-
Cell viability was assessed after a defined incubation period (e.g., 5-6 days) using a colorimetric assay such as crystal violet staining or a luminescence-based assay like CellTiter-Glo.[1][5]
-
IC50 values, the concentration of the drug that inhibits cell growth by 50%, were calculated from the dose-response curves.
In Vivo Efficacy Studies in PDX Models
-
Female immunodeficient mice (e.g., NOD/SCID) were implanted with fragments of T-DM1 resistant or sensitive patient-derived tumors.
-
Once tumors reached a predetermined size, mice were randomized into treatment groups (e.g., vehicle control, T-DM1, SYD985).
-
Drugs were administered intravenously at specified doses and schedules.
-
Tumor volumes were measured regularly using calipers.
-
The efficacy of the treatments was evaluated by comparing the tumor growth inhibition in the treated groups to the vehicle control group.[1]
HER2 Expression Analysis
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections were stained with an anti-HER2 antibody to assess the level and heterogeneity of HER2 protein expression.
-
Western Blot: Protein lysates from cell lines were separated by SDS-PAGE, transferred to a membrane, and probed with an anti-HER2 antibody to quantify total HER2 protein levels.
-
Flow Cytometry: Cells were stained with a fluorescently labeled anti-HER2 antibody to determine the cell surface expression of HER2.[6]
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanisms of acquired resistance to T-DM1 in HER2-positive breast cancer.
Caption: Mechanism of action of SYD985 and its bystander effect.
Caption: Workflow for evaluating SYD985 efficacy in T-DM1 resistant models.
References
- 1. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Two HER2-Targeted Antibody-Drug Conjugates: SYD985 (Trastuzumab Duocarmazine) and a Note on (Rac)-BAY-985
A Note to the Reader: The initial request for a comparative analysis of (Rac)-BAY-985 and SYD985 has been amended. Our research indicates that this compound is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), a small molecule with a distinct mechanism of action from antibody-drug conjugates (ADCs).[1] A direct comparison to SYD985, a HER2-targeted ADC, would not be appropriate for a like-for-like analysis.
Therefore, this guide provides a comparative analysis of SYD985 (Trastuzumab Duocarmazine) and a highly relevant alternative, Trastuzumab Emtansine (T-DM1, Kadcyla®) . T-DM1 is another HER2-targeting ADC, offering a more scientifically meaningful comparison for researchers, scientists, and drug development professionals. This comparison is supported by extensive preclinical and clinical head-to-head data.
Introduction to SYD985 and T-DM1
SYD985 (Trastuzumab Duocarmazine) is a next-generation antibody-drug conjugate that has demonstrated significant antitumor activity, particularly in HER2-low expressing tumors.[2][3][4] It consists of the HER2-targeting monoclonal antibody Trastuzumab, a cleavable linker, and a potent DNA-alkylating agent, duocarmycin.[5][6] T-DM1 (Trastuzumab Emtansine) is an established HER2-targeting ADC approved for the treatment of HER2-positive breast cancer.[5] It comprises Trastuzumab, a non-cleavable linker, and a microtubule-inhibiting agent, DM1.[7] This guide will delve into a detailed comparison of their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols used to evaluate them.
Mechanism of Action
Both SYD985 and T-DM1 target the HER2 receptor on tumor cells, but their payloads and linkers lead to different downstream cytotoxic effects.
SYD985: Upon binding to the HER2 receptor, SYD985 is internalized by the tumor cell.[4][6] The cleavable linker is designed to be stable in circulation but is cleaved by proteases, such as cathepsins, within the tumor microenvironment and inside the tumor cell's lysosomes.[2][8] This releases the potent, membrane-permeable duocarmycin payload, which then alkylates DNA, leading to DNA damage and cell death.[5][6] The membrane permeability of the payload also allows it to diffuse into neighboring tumor cells, regardless of their HER2 expression status, a phenomenon known as the bystander effect.[5][9][10]
T-DM1: T-DM1 also binds to the HER2 receptor and is internalized.[7][11][12][13] However, it utilizes a non-cleavable linker. The cytotoxic payload, DM1, is released only after the degradation of the antibody in the lysosome.[7][11] DM1 then disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[11][12][13] Due to the non-cleavable linker and the nature of the payload, T-DM1 is considered to have a limited bystander effect.[14]
Signaling Pathway and Mechanism of Action Diagram
Preclinical Data Comparison
Head-to-head preclinical studies have revealed significant differences in the in vitro and in vivo activity of SYD985 and T-DM1.
In Vitro Cytotoxicity
SYD985 has demonstrated superior potency in cell lines with low to moderate HER2 expression (HER2 1+ and 2+).[2][3] In HER2 3+ expressing cell lines, the potencies of the two ADCs are comparable.[2][3]
| Cell Line (HER2 Status) | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | Fold Difference | Reference |
| HER2/neu 3+ | 0.013 | 0.096 | ~7x | [5] |
| HER2/neu 0/1+ | 0.060 | 3.221 | ~54x | [5] |
| HER2 2+/1+ | - | - | 3-50x more potent | [2] |
Bystander Killing Effect
A key differentiator between SYD985 and T-DM1 is the bystander effect. SYD985 effectively induces killing of neighboring HER2-negative cells when co-cultured with HER2-positive cells, a feature not observed with T-DM1.[2][5]
In Vivo Efficacy
In vivo studies using patient-derived xenograft (PDX) models have corroborated the in vitro findings. SYD985 shows significant antitumor activity in HER2 3+, 2+, and 1+ models, whereas T-DM1's activity is primarily restricted to HER2 3+ models.[2]
| PDX Model (HER2 Status) | SYD985 Efficacy | T-DM1 Efficacy | Reference |
| HER2 3+ | Active, more active than T-DM1 | Active | [2] |
| HER2 2+ | Active | Inactive | [3] |
| HER2 1+ | Active | Inactive | [3] |
Clinical Data Comparison
Clinical trial data for SYD985 has shown promising results in heavily pretreated patients with HER2-positive metastatic breast cancer. The TULIP clinical trial directly compared SYD985 to physician's choice of treatment in this patient population.
| Clinical Trial | Endpoint | SYD985 | Physician's Choice | Hazard Ratio (95% CI) | P-value |
| TULIP (Phase III) | Median PFS | 7.0 months | 4.9 months | 0.64 (0.49-0.84) | 0.002 |
| TULIP (Phase III) | Median OS | 20.4 months | 16.3 months | 0.83 (0.62-1.09) | 0.153 |
PFS: Progression-Free Survival; OS: Overall Survival. Data from the TULIP trial.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of ADCs like SYD985 and T-DM1.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate tumor cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[16]
-
ADC Treatment: Prepare serial dilutions of the ADC (SYD985 or T-DM1) and add to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a period of 48 to 144 hours.[16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[16][17]
-
Formazan Solubilization: Add a solubilizing agent (e.g., SDS-HCl solution) to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[17][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Cell Preparation: Engineer antigen-negative cells to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADC at various concentrations.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 48-144 hours).
-
Imaging and Analysis: Use a high-content imaging system or flow cytometry to distinguish and quantify the viability of the antigen-positive and antigen-negative cell populations.[19] The reduction in the number of fluorescently labeled antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.
In Vivo Xenograft Study
This protocol outlines the evaluation of ADC antitumor activity in a mouse model.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (either cell lines or dissociated PDX tissue) into the flank of each mouse.[20][21][22]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, SYD985, T-DM1 at various doses). Administer the treatment intravenously.[21]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.[20]
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the mice and excise the tumors for further analysis if required.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess antitumor efficacy.
Experimental Workflow Diagram
Conclusion
SYD985 and T-DM1 are both significant advancements in the treatment of HER2-positive cancers. However, their distinct linker and payload technologies result in different mechanisms of action and efficacy profiles. SYD985's cleavable linker and potent, membrane-permeable duocarmycin payload contribute to its strong bystander effect and notable activity in tumors with low HER2 expression.[2][5][9] This potentially broadens the patient population that could benefit from HER2-targeted ADC therapy. In contrast, T-DM1, with its non-cleavable linker and microtubule-inhibiting payload, has a more limited bystander effect and its efficacy is largely confined to tumors with high HER2 expression.[2] The preclinical and clinical data presented in this guide provide a basis for researchers and clinicians to understand the key differences between these two important therapeutic agents.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. adcreview.com [adcreview.com]
- 5. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 20. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (Rac)-BAY-985 and Other TBK1/IKKε Inhibitors in Diverse Cell Lines
This guide provides a comprehensive comparison of the biological effects of (Rac)-BAY-985, a potent and selective TANK-binding kinase 1 (TBK1) inhibitor, with other widely used TBK1/IKKε inhibitors such as BX795, GSK8612, and Amlexanox. The data presented herein has been compiled from various studies to offer researchers, scientists, and drug development professionals a valuable resource for selecting the appropriate tool compound for their specific research needs.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in various cancer cell lines. These values represent the concentration of the inhibitor required to inhibit 50% of the biological activity, such as cell proliferation or kinase activity. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, assay type, and incubation time.
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| This compound | TBK1 | - | - | 1.5 | Biochemical Assay[1] |
| TBK1/IKKε | SK-MEL-2 | Melanoma | 900 | Cell Proliferation[2] | |
| TBK1/IKKε | ACHN | Renal Carcinoma | 7260 | Cell Proliferation[2] | |
| TBK1/IKKε | MDA-MB-231 | Breast Cancer | 74 (pIRF3) | IRF3 Phosphorylation | |
| BX795 | TBK1/IKKε, PDK1 | MDA-MB-468 | Breast Cancer | 1600 | Cell Proliferation |
| HCT-116 | Colon Carcinoma | 1400 | Cell Proliferation | ||
| MiaPaCa-2 | Pancreatic Cancer | 1900 | Cell Proliferation | ||
| PC-3 | Prostate Cancer | 720 (soft agar) | Colony Formation | ||
| GSK8612 | TBK1 | Ramos | Burkitt's Lymphoma | pIC50 = 6.0 (pIRF3) | IRF3 Phosphorylation[3][4] |
| THP-1 | Acute Monocytic Leukemia | pIC50 = 5.9-6.3 (IFNβ) | IFNβ Secretion[3][4] | ||
| Amlexanox | TBK1/IKKε | Melanoma Cell Lines | Melanoma | ~1000-2000 | MBP Phosphorylation[5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of TBK1/IKKε inhibitors on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or other TBK1/IKKε inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the inhibitors in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Quantitative Western Blot for IRF3 Phosphorylation
This protocol describes the detection and quantification of phosphorylated IRF3 (pIRF3), a downstream target of TBK1/IKKε, in response to inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or other TBK1/IKKε inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pIRF3, anti-total IRF3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the inhibitors at various concentrations for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pIRF3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total IRF3 and a loading control (e.g., GAPDH) for normalization.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the pIRF3 signal to the total IRF3 and loading control signals.
Mandatory Visualization
TBK1/IKKε Signaling Pathway
The following diagram illustrates the central role of TBK1 and IKKε in innate immunity and cancer signaling pathways, leading to the activation of the transcription factors IRF3 and NF-κB.
Caption: TBK1/IKKε signaling cascade and points of inhibition.
Experimental Workflow for Comparing TBK1/IKKε Inhibitors
This diagram outlines the general workflow for the cross-validation of this compound effects and its alternatives in different cell lines.
Caption: Workflow for inhibitor comparison in cell lines.
References
Independent Verification of (Rac)-BAY-985 Antiproliferative Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative activity of (Rac)-BAY-985, a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), against other known inhibitors of the same targets. The information presented is based on available experimental data to facilitate an independent verification of its therapeutic potential in oncology.
Comparative Analysis of Antiproliferative Activity
This compound has demonstrated antiproliferative effects in various cancer cell lines. Its activity is compared here with other TBK1/IKKε inhibitors. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cell Line | Cancer Type | Antiproliferative IC50 | Citation(s) |
| This compound | SK-MEL-2 | Melanoma | 900 nM | [1] |
| This compound | ACHN | Kidney Cancer | 7260 nM | [1] |
| Amlexanox | SK-MEL-28 | Melanoma | ~92-125 µM | [2] |
| BX795 | SK-MEL-28 | Melanoma | ~1 µM | |
| MRT67307 | HCT116/OXA | Colorectal Cancer | >5 µM (sensitizes to VSVΔ51) | [3] |
| GSK8612 | - | - | Data not available | [4][5][6][7] |
Note: Direct comparative studies of this compound against other TBK1/IKKε inhibitors in the same experimental setup are limited. The data presented is compiled from individual studies and should be interpreted with caution. The activity of Amlexanox was determined using SRB and WST assays, which may yield different absolute values compared to the CellTiter-Glo assay used for this compound. For GSK8612, published data primarily focuses on its biochemical and pathway-level inhibition rather than cellular antiproliferative IC50 values in cancer cell lines.
Experimental Protocols
The following is a detailed methodology for the key experiment cited for determining the antiproliferative activity of this compound.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., SK-MEL-2, ACHN)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Opaque-walled multiwell plates (e.g., 96-well or 384-well)
-
This compound and other test compounds
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete culture medium.
-
Seed the cells into the wells of an opaque-walled multiwell plate. For this compound testing, SK-MEL-2 cells were seeded at 800 cells/well and ACHN cells at 300 cells/well in 384-well plates.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in the appropriate vehicle (e.g., DMSO).
-
Add the compounds to the respective wells. For high-throughput screening, a digital dispenser can be used.
-
Include vehicle-only control wells.
-
-
Incubation:
-
Incubate the plates for the desired treatment duration (e.g., 96 hours for this compound).
-
-
Assay Measurement:
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from control wells (medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for assessing its antiproliferative activity.
Caption: TBK1/IKKε Signaling Pathway Inhibition by this compound.
Caption: Workflow for Antiproliferative Activity Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. The Specific IKKε/TBK1 Inhibitor Amlexanox Suppresses Human Melanoma by the Inhibition of Autophagy, NF-κB and MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting TBK1 potentiates oncolytic virotherapy via amplifying ICAM1-mediated NK cell immunity in chemo-resistant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. | Semantic Scholar [semanticscholar.org]
- 6. TANK-binding kinase 1 inhibitor GSK8612 enhances daunorubicin sensitivity in acute myeloid leukemia cells via the AKT-CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
(Rac)-BAY-985: A Comparative Guide for Researchers Targeting the NF-κB Pathway
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of (Rac)-BAY-985 as a research tool for the NF-κB pathway. Through objective comparison with alternative inhibitors and supported by experimental data, this document serves as a practical resource for selecting the appropriate tool for investigating NF-κB signaling.
This compound has emerged as a potent and selective research tool for interrogating the functions of TANK-binding kinase 1 (TBK1) and IKKε, two key kinases in the NF-κB signaling cascade. This guide offers a detailed comparison of this compound with other commonly used NF-κB pathway inhibitors, presents quantitative data in a clear, tabular format, and provides detailed experimental protocols for key validation assays.
Comparison of this compound with Alternative NF-κB Pathway Inhibitors
This compound is a potent, ATP-competitive dual inhibitor of TBK1 and IKKε.[1] Its high selectivity makes it a valuable tool for dissecting the specific roles of these kinases. To provide context for its utility, the following table compares this compound with other inhibitors that target different nodes of the NF-κB pathway.
| Inhibitor | Mechanism of Action | Target(s) | Potency (IC50/EC50) | Key Features |
| This compound | ATP-competitive inhibitor | TBK1, IKKε | TBK1 (low ATP): 2 nM[1][2] TBK1 (high ATP): 30 nM[1] IKKε: 2 nM[1][2] pIRF3 (cellular): 74 nM[1] | High potency and selectivity for TBK1/IKKε. Useful for studying the non-canonical NF-κB pathway and IRF3 activation. |
| BAY 11-7082 | Irreversibly inhibits TNF-α-induced IκBα phosphorylation | IKK (indirectly) | IκBα phosphorylation: 10 µM | Targets the canonical pathway upstream of IκBα degradation. |
| TCPA-1 | Selective inhibitor | IKKβ | NF-κB reporter assay: <1 nM | Potent inhibitor of the canonical NF-κB pathway by directly targeting IKKβ. |
| IMD-0354 | Selective inhibitor | IKKβ | IKKβ: 250 nM TNF-α induced NF-κB transcription: 1.2 µM[3][4][5] NF-κB reporter assay: 292nM | Selective for IKKβ, offering a tool to probe the canonical pathway. |
| Ro 106-9920 | Inhibits ubiquitination of IκBα | E3 ligase complex (indirectly) | IκBα ubiquitination: 3 µM[6][7][8] | Acts downstream of IKK but upstream of proteasomal degradation of IκBα. |
Selectivity Profile of this compound
A critical aspect of a chemical probe is its selectivity. This compound has been profiled against a panel of kinases to assess its off-target effects.
| Off-Target Kinase | Potency (IC50/Kd) |
| FLT3 | 123 nM (IC50)[1][9] |
| RSK4 | 276 nM (IC50)[1] |
| DRAK1 (STK17A) | 311 nM (IC50)[1] 74 nM (Kd)[9] |
| ULK1 | 7930 nM (IC50)[1] |
| MAP2K5 | 847 nM (IC50)[9] |
| MAP3K19 | 9.6 nM (Kd)[9] |
While BAY-985 is highly selective, researchers should consider these potential off-target effects, especially at higher concentrations.[9]
Experimental Protocols
To facilitate the validation of this compound and other inhibitors in your own research, detailed protocols for key experiments are provided below.
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
TNF-α (or other NF-κB stimulus)
-
This compound or other inhibitors
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Seed HEK293 NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat cells with various concentrations of this compound or other inhibitors for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to control for cytotoxicity.
-
Calculate EC50 values by fitting the dose-response data to a four-parameter logistic curve.
Western Blot for Phospho-IκBα
This assay directly measures the activity of the IKK complex, a key upstream activator of NF-κB.
Materials:
-
Cell line of interest (e.g., HeLa, THP-1)
-
TNF-α
-
This compound or other inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with inhibitors for 1 hour.
-
Stimulate cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phospho-IκBα levels to total IκBα and a loading control like β-actin.
In Vitro Kinase Assay for TBK1/IKKε
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified TBK1 or IKKε.
Materials:
-
Recombinant human TBK1 or IKKε enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., a peptide substrate like IRF3 peptide, or a protein substrate like IκBα)
-
This compound
-
ADP-Glo Kinase Assay (Promega) or similar detection system
Protocol:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add the inhibitor, recombinant kinase, and substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo assay system, which correlates with kinase activity.
-
Calculate IC50 values from the dose-response curve.
Visualizations
To further clarify the context of this compound's application, the following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: NF-κB Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for NF-κB Inhibitor Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IMD-0354 (IKK2 Inhibitor V) | IKKβ Inhibitor | AmBeed.com [ambeed.com]
- 6. Ro 106-9920 | CAS 62645-28-7 | Ro1069920 | Tocris Bioscience [tocris.com]
- 7. RO 106-9920 | 62645-28-7 [chemicalbook.com]
- 8. Ro 106-9920, NF-kappaB Inhibitor - CD BioSciences [celluars.com]
- 9. Probe BAY-985 | Chemical Probes Portal [chemicalprobes.org]
A Comparative Guide to Two Distinct Anti-Cancer Strategies: Targeting Nucleotide Pool Sanitization versus Innate Immune Signaling
An Assessment of the Clinical Potential of MTH1 Inhibitors and the TBK1/IKKε Inhibitor, (Rac)-BAY-985
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct approaches to cancer therapy. Initially, this report was intended to focus on derivatives of this compound, a compound erroneously presumed to be a MutT Homologue 1 (MTH1) inhibitor. However, extensive research clarifies that this compound is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), enzymes involved in innate immune signaling. In contrast, MTH1 is a hydrolase that sanitizes the oxidized nucleotide pool.
Given this critical distinction, this guide has been restructured to offer a valuable comparison between these two separate classes of anti-cancer targets and their respective inhibitors. We will delve into the clinical potential of MTH1 inhibitors, including the clinical candidate Karonudib (TH1579), and the preclinical findings for this compound, supported by experimental data and detailed methodologies.
Section 1: Targeting Nucleotide Pool Sanitization with MTH1 Inhibitors
Mechanism of Action
Cancer cells exhibit elevated levels of reactive oxygen species (ROS), which can lead to the oxidation of deoxynucleoside triphosphates (dNTPs) in the nucleotide pool. The incorporation of these oxidized dNTPs, such as 8-oxo-dGTP, into DNA can cause mutations and DNA strand breaks, ultimately leading to cell death.[1][2][3] MTH1 (NUDT1) is a "housekeeping" enzyme that hydrolyzes oxidized dNTPs, preventing their incorporation into DNA and thereby protecting cancer cells from the consequences of their high oxidative stress.[1][2][3] Inhibition of MTH1 is therefore a therapeutic strategy to selectively kill cancer cells by promoting the accumulation of damaged DNA.
Comparative Performance of MTH1 Inhibitors
The development of MTH1 inhibitors has been met with both promise and controversy. While initial reports suggested broad-spectrum anti-cancer activity, subsequent studies with highly selective inhibitors failed to reproduce these effects, leading to debate about the validity of MTH1 as a therapeutic target and suggesting potential off-target effects of the first-generation compounds.[1][4][5][6] Some inhibitors, like TH588, have been shown to also modulate microtubule dynamics, contributing to their cytotoxic effects.[7][8]
| Inhibitor | MTH1 IC50 (nM) | Cell Line | Cellular EC50 (µM) | Key Findings |
| TH588 | 5 | U2OS | 1.38 | First-in-class inhibitor; also shown to have microtubule-modulating effects.[9][10] |
| HeLa | 0.83 | |||
| SW480 | 1.72 | Reduces tumor growth in xenograft models.[9][10] | ||
| Karonudib (TH1579) | Potent (specific value not consistently reported) | Various | Not consistently reported | "Best-in-class" analogue of TH588 with improved pharmacokinetic properties; currently in clinical trials.[6][11] |
| (S)-crizotinib | Potent (specific value not consistently reported) | Various | Not consistently reported | The (S)-enantiomer of the ALK inhibitor crizotinib, found to selectively inhibit MTH1.[12] |
| Novel AstraZeneca Inhibitors | 0.012 - 0.9 | U2OS | >10 | Highly potent and selective, but did not elicit the expected cancer cell-killing phenotype, questioning MTH1's role.[1] |
Experimental Protocols
MTH1 Enzyme Activity Assay (General Protocol)
This assay measures the ability of a compound to inhibit the hydrolysis of an oxidized nucleotide substrate (e.g., 8-oxo-dGTP) by recombinant MTH1 enzyme.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human MTH1 protein in an appropriate assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Compound Incubation: Add varying concentrations of the test inhibitor or vehicle control (e.g., DMSO) to the reaction mixture and incubate for a predetermined period at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, 8-oxo-dGTP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the product formation (e.g., 8-oxo-dGMP or released pyrophosphate). Detection can be achieved using various methods, such as colorimetric assays for phosphate or HPLC-based separation of substrate and product.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control.
-
Incubation: Incubate the plates for a specified duration (e.g., 72-96 hours) under standard cell culture conditions.
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signals to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the EC50 value from the resulting dose-response curve.
Section 2: Targeting Innate Immune Signaling with this compound
Mechanism of Action
This compound is a potent, ATP-competitive, and highly selective dual inhibitor of TBK1 and IKKε.[13][14][15] These kinases are key regulators of the innate immune response, particularly in the signaling pathway that leads to the production of type I interferons (IFNs).[16][17] In some cancer contexts, particularly those with certain mutations like in KRAS, TBK1 signaling has been implicated in promoting tumor cell survival and proliferation.[16][18] TBK1 can also mediate immunosuppression within the tumor microenvironment.[18] Therefore, inhibiting TBK1/IKKε presents a therapeutic hypothesis for treating specific types of cancer. However, the role of TBK1 in cancer is complex and can be context-dependent, sometimes contributing to anti-tumor immunity.[17][19]
Performance Data for this compound
This compound has demonstrated high potency in biochemical and cellular assays. However, its in vivo anti-tumor efficacy appears to be limited, highlighting the challenge of translating potent in vitro activity to clinical benefit.
| Assay Type | Target / Cell Line | IC50 (nM) | Notes |
| Biochemical Assay | TBK1 (low ATP) | 2 | High potency in a low ATP concentration assay.[13][14] |
| TBK1 (high ATP) | 30 | Potency is reduced at higher, more physiological ATP concentrations.[13][14] | |
| IKKε | 2 | Equally potent against the homologous kinase IKKε.[13][14] | |
| Cellular Mechanistic Assay | pIRF3 (MDA-MB-231 cells) | 74 | Demonstrates target engagement in a cellular context by inhibiting the phosphorylation of the downstream substrate IRF3.[13][20] |
| Antiproliferative Assay | SK-MEL-2 (Melanoma) | 900 | Shows antiproliferative activity in a cancer cell line with NRAS and TP53 mutations.[13][20] |
| ACHN (Renal) | 7260 | Less effective in this cell line with a CDKN2A mutation.[13][20] | |
| In Vivo Efficacy | SK-MEL-2 Xenograft Model | T/C ratio = 0.6 | Showed only weak antitumor activity in a human melanoma xenograft model in mice.[20][21] |
Experimental Protocols
TBK1/IKKε In Vitro Kinase Assay (TR-FRET based)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase activity.
-
Reagents: Recombinant human TBK1 or IKKε enzyme, biotinylated peptide substrate, ATP, and TR-FRET detection reagents (e.g., europium-labeled anti-phospho-serine antibody and streptavidin-allophycocyanin).
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the wells of a microplate.
-
Kinase Reaction: Add the kinase and biotinylated substrate to the wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding EDTA. Add the TR-FRET detection reagents.
-
Signal Measurement: After another incubation period, measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the MTH1 assay.
Cellular pIRF3 Assay
This assay measures the phosphorylation of IRF3, a direct downstream target of TBK1/IKKε, in cells.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., MDA-MB-231) and treat with various concentrations of this compound for a defined period.
-
Stimulation: If necessary, stimulate the TBK1/IKKε pathway using an appropriate agent (e.g., poly(I:C) to mimic a viral infection).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated IRF3 (pIRF3 at Ser396).
-
Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total IRF3 as a loading control.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
-
Quantification: Quantify the band intensities using densitometry. Normalize the pIRF3 signal to the total IRF3 signal.
-
Data Analysis: Determine the concentration of this compound that causes 50% inhibition of IRF3 phosphorylation (IC50).
Conclusion and Clinical Outlook
This guide highlights two distinct and evolving strategies in oncology drug development.
MTH1 inhibition remains a compelling, albeit controversial, therapeutic concept. The clinical development of Karonudib (TH1579) will be crucial in validating MTH1 as a viable cancer target.[11] The key challenge has been to develop inhibitors that effectively induce the desired DNA damage in cancer cells without significant off-target effects. Success in this area will depend on identifying the patient populations most likely to benefit, potentially those with tumors exhibiting high levels of oxidative stress and specific DNA repair deficiencies.
TBK1/IKKε inhibition , exemplified by This compound , represents a more nascent approach. While this compound itself has shown limitations in preclinical in vivo models despite its high potency, it serves as a valuable chemical probe to further investigate the complex role of TBK1/IKKε in cancer.[20][21] The dual role of this pathway in both promoting cancer cell survival and modulating anti-tumor immunity suggests that its therapeutic application may be nuanced.[16][17] Future research will need to elucidate the specific contexts in which TBK1/IKKε inhibition could be beneficial, potentially in combination with immunotherapy or other targeted agents.
For researchers and drug developers, both pathways offer fertile ground for further investigation. The journey of MTH1 inhibitors from initial excitement to a more nuanced understanding underscores the importance of rigorous target validation and the characterization of off-target effects. The preclinical story of this compound illustrates the common challenge of translating high in vitro potency into in vivo efficacy and highlights the complexity of targeting pathways with multifaceted roles in tumor biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Mitotic MTH1 Inhibitors in Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 18. news-medical.net [news-medical.net]
- 19. [PDF] TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression | Semantic Scholar [semanticscholar.org]
- 20. cancer-research-network.com [cancer-research-network.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (Rac)-BAY-985: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and compliance. This guide provides essential information and step-by-step procedures for the proper disposal of (Rac)-BAY-985, a potent and selective TBK1 inhibitor used in research. Adherence to these guidelines is crucial to mitigate risks to personnel and the environment.
Safety and Hazard Information
This compound is classified as hazardous, and it is imperative to understand its specific risks before handling and disposal. The following table summarizes key safety data derived from the Safety Data Sheet (SDS).[1]
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |
| Acute aquatic toxicity (Category 1) | H400 | Very toxic to aquatic life. |
| Chronic aquatic toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects. |
Storage and Handling: Store this compound in a tightly sealed container in a cool, well-ventilated area.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1] Always use personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling this compound. Avoid inhalation, and contact with skin and eyes.[1]
Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. This indicates that it should be treated as chemical waste and handled by a licensed hazardous waste disposal service. The following steps provide a general protocol for its disposal:
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound waste. The label should include the chemical name, concentration (if in solution), and relevant hazard symbols (e.g., "Toxic," "Harmful," "Dangerous for the environment").
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
-
Containerization:
-
Use a chemically resistant, leak-proof container for collecting the waste.
-
Ensure the container is securely sealed to prevent spills or vaporization.
-
If disposing of empty vials that once contained this compound, they should also be treated as hazardous waste unless thoroughly decontaminated.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
The storage area should have secondary containment to control any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or the designated chemical waste manager to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a log of the accumulated waste, noting the date and amount of this compound added to the waste container.
-
Complete any required hazardous waste disposal forms provided by your EHS office or the disposal company.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is essential for all laboratory personnel to be trained on these procedures and to consult their institution's specific guidelines for hazardous waste management. Always prioritize safety and environmental responsibility when handling and disposing of chemical reagents.
References
Personal protective equipment for handling (Rac)-BAY-985
Researchers and drug development professionals handling (Rac)-BAY-985 must adhere to strict safety protocols to mitigate risks associated with this potent, ATP-competitive and selective TBK1 inhibitor.[1][2][3] This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[4]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Consistent and correct use of PPE is critical to minimize exposure.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves- Safety glasses with side shields or goggles- Lab coat- Use of a chemical fume hood is mandatory |
| Solution Preparation and Handling | - Nitrile gloves- Safety glasses with side shields or goggles- Lab coat |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Lab coat- Use of a biological safety cabinet (BSC) |
| Spill Cleanup | - Double-gloving (nitrile gloves)- Safety goggles- Lab coat- Disposable shoe covers |
| Waste Disposal | - Nitrile gloves- Safety glasses- Lab coat |
Experimental Workflow and Safety Precautions
The following diagram outlines the standard workflow for handling this compound, incorporating key safety checkpoints.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
